The table below summarizes the key molecular and cellular mechanisms of action of Chlormadinone acetate.
| Mechanism Category | Specific Action / Pathway | Biological Outcome / Therapeutic Effect |
|---|---|---|
| Primary Hormonal Activity | Agonist of progesterone receptors [1] [2] | Regulation of menstrual cycle; treatment of gynecological disorders [1] |
| Suppression of GnRH from hypothalamus [1] | Inhibition of ovulation (contraception) [1] | |
| Alteration of endometrial lining [1] | Prevention of embryo implantation [1] | |
| Thickening of cervical mucus [1] | Inhibition of sperm penetration [1] | |
| Anti-androgenic Activity | Antagonist of the androgen receptor [2] | Treatment of acne, hirsutism, and other androgen-dependent conditions [1] [2] |
| Inhibition of 5-alpha-reductase [1] | Reduction of conversion of testosterone to DHT [1] | |
| Effects on Signaling Pathways | Activation of ERK1/2 phosphorylation [3] [4] | Promotion of osteoblast and odontoblast differentiation [3] [4] |
| Suppression of COX-2 expression [5] | Reduction of PGF2α synthesis; potential relief of dysmenorrhea [5] | |
| Metabolic & Other Effects | Modulation of lipid metabolism [1] | Increased HDL and decreased LDL cholesterol [1] |
| Interaction with the HPA axis [1] | Modulation of ACTH and cortisol levels [1] |
Research shows CMA promotes differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human dental pulp cells (hDPCs) into osteoblasts and odontoblasts via the Extracellular Signal-Regulated Kinase (ERK) pathway [3] [4].
Experimental Protocol for Investigating the ERK Pathway:
This mechanism can be visualized as the following signaling pathway:
CMA reduces dysmenorrheic pain by suppressing prostaglandin biosynthesis in the endometrium [5].
Experimental Protocol for Prostaglandin Suppression:
The following diagram illustrates this anti-inflammatory mechanism:
The table below summarizes key pharmacokinetic parameters and regulatory information relevant for researchers.
| Parameter / Information | Details |
|---|---|
| Bioavailability | ~100% [2] |
| Protein Binding | 96.6-99.4% (primarily to albumin) [2] |
| Metabolism | Liver (reduction, hydroxylation, deacetylation, conjugation) [2] |
| Elimination Half-life | 25-89 hours [2] |
| Route of Elimination | Urine (33-45%), Feces (24-41%) [2] |
| Key Regulatory Status | FDA approval withdrawn (1972) for association with mammary tumors in beagle dogs; remains approved in many other countries [6] [2] |
CMA exerts its antiandrogenic effects through several distinct but complementary pathways:
The following diagram illustrates the primary antiandrogenic signaling pathways of CMA:
The table below summarizes key quantitative data from biochemical and cellular assays characterizing CMA's antiandrogenic activity.
| Parameter | Value for CMA | Value for CPA (Comparison) | Experimental Context |
|---|---|---|---|
| Androgen Receptor Binding Affinity (Ki) | 3.3 ± 1.5 × 10⁻⁸ M [1] | 7.2 ± 1.3 × 10⁻⁸ M [1] | Competitive binding assay using PALM cells, 1 nM [³H] R1881 [1]. |
| Inhibition of AR Transcriptional Activity | 40 ± 5% inhibition [1] | 59 ± 6% inhibition [1] | PALM cells, 3 × 10⁻⁷ M concentration, in presence of R1881 [1]. |
| Clinical PSA Reduction | Significant decrease [5] | N/A | 50 mg/day in men with low-risk prostate cancer on active surveillance [5]. |
| Clinical Testosterone Reduction | Significant decrease [5] | N/A | 50 mg/day in men with low-risk prostate cancer on active surveillance [5]. |
Researchers can use the following established in vitro protocols to evaluate the antiandrogenic properties of CMA.
This cell-based assay measures the ability of CMA to displace a potent synthetic androgen from its receptor [1] [2].
This assay quantifies the functional consequence of AR antagonism by measuring the inhibition of androgen-induced reporter gene expression [1] [2].
The workflow for these core in vitro assays is as follows:
The antiandrogenic properties of CMA translate into several clinical benefits, primarily in dermatology and oncology.
The table below summarizes clinical outcomes from key studies.
| Condition | Dosage Regimen | Key Efficacy Outcomes | Study Details |
|---|---|---|---|
| Acne, Seborrhea, Hirsutism, FPHL | 2 mg CMA + 0.03 mg EE (oral contraceptive) [6] | Acne improvement in 59-70%; Seborrhea in ~80%; Hirsutism in 36%; FPHL in up to 86% [4]. | Based on use of combined oral contraceptives [6] [4]. |
| Low-Risk Prostate Cancer (Active Surveillance) | 50 mg/day CMA [5] | 75.5% AS persistence rate at 3 years (vs 50.1% placebo); Reduced PSA, testosterone, prostate volume, positive cores [5]. | Multicenter, randomized, double-blind, placebo-controlled trial in Japan (n=143) [5]. |
Chlormadinone acetate is a versatile steroidal antiandrogen with a well-characterified mechanism and proven clinical efficacy. Its dual action as an AR antagonist and 5α-reductase inhibitor distinguishes it from non-steroidal antiandrogens. The provided experimental protocols offer a solid foundation for in vitro characterization of its antiandrogenic properties.
For drug development professionals, CMA's established safety profile and multiple mechanisms of action may provide opportunities for developing new therapies for androgen-dependent diseases. Its different tissue-specific effects compared to other antiandrogens warrant further investigation.
The table summarizes in vitro binding affinities (Ki values) of CMA and its metabolites to human progesterone, androgen, and glucocorticoid receptors. Lower Ki values indicate higher binding affinity [1].
| Compound | Progesterone Receptor (nM) | Androgen Receptor (nM) | Glucocorticoid Receptor (nM) |
|---|---|---|---|
| CMA | 2.5 | 3.8 | 16 |
| 3α-OH-CMA (metabolite) | 13 | 83 | 69 |
| 3β-OH-CMA (metabolite) | 6.0 | 20 | 21 |
| Reference Ligand | R5020 (4.3 nM) | Methyltrienolone (2.9 nM) | Dexamethasone (1.2 nM) |
Binding affinity does not always directly predict functional activity. The following in vivo studies in animal models demonstrate the functional effects of CMA and its metabolites [1]:
For researchers seeking to replicate or understand the foundational data, here are the methodologies for key experiments cited.
CMA's effects are mediated through its interaction with steroid hormone receptors. The diagram below illustrates its multi-level antiandrogenic mechanism, which includes competitive receptor blockade and enzyme inhibition.
CMA exerts antiandrogenic effects by competing with DHT for AR binding and by inhibiting the DHT-synthesizing enzyme 5α-reductase [3] [2].
The initial biotransformation of CMA is catalyzed by hepatic enzymes, leading to the formation of its primary metabolites. The specific isoenzymes involved can be influenced by factors such as species and exposure to enzyme inducers like phenobarbital [1] [2].
The in vitro metabolic pathways of CMA are influenced by enzyme inducers.
The binding affinity of CMA and its metabolites for key steroid receptors has been quantitatively characterized, revealing their unique pharmacological profiles. The table below summarizes the receptor binding and in vivo functional activities.
Table 1: Comparative Receptor Binding and Biological Activity of CMA and its Metabolites
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) | In Vivo Progestomimetic Activity | In Vivo Antiandrogenic Activity | In Vivo Glucocorticoid Activity |
|---|---|---|---|---|---|---|
| CMA | 2.5 | 3.8 | 16 | Yes | Yes | Yes |
| 3α-OH-CMA | 13 | 83 | 69 | Yes | Yes (to a lesser extent) | Yes |
| 3β-OH-CMA | 6.0 | 20 | 21 | Yes | Yes | No |
| Reference Agonist | R5020 (4.3) | Methyltrienolone (2.9) | Dexamethasone (1.2) | - | - | - |
Data derived from in vitro binding assays and in vivo animal models [3].
The relationship between receptor binding and functional activity is complex. The following diagram illustrates how the parent drug and its metabolites interact with different signaling pathways to produce their net biological effects.
CMA and its metabolites exert effects via multiple receptor pathways; 3β-OH-CMA lacks glucocorticoid activity.
To ensure reproducibility for researchers, here are the detailed methodologies for key experiments cited in this guide.
1. Protocol: In Vitro Receptor Binding Assays [3]
2. Protocol: Ex Vivo Human Endometrial Explant Model [4]
The characterization of CMA's metabolites is not just an academic exercise; it has direct relevance to drug development and clinical application.
Chlormadinone acetate (CMA) is a synthetic progestogen belonging to the 17α-hydroxyprogesterone derivative class (pregnane group) that has been in clinical use since 1965. As a derivative of naturally occurring progesterone, CMA exhibits potent progestogenic activity while demonstrating a distinct receptor binding profile that confers unique therapeutic advantages and safety considerations. CMA's chemical designation is 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione, with a molecular formula of C({23})H({29})ClO(_{4}) and a molar mass of 404.93 g·mol(^{-1}). [1] The compound was first synthesized in 1959 and represents one of the earlier synthetic progestins developed following the initial isolation and characterization of progesterone in the 1930s. [2]
The historical development of CMA occurred within the broader context of progestin evolution, which began with the isolation of progesterone by Corner and Allen in 1929 and the subsequent synthesis of various steroid analogs. [2] CMA belongs to the first-generation progestins characterized by their structural relationship to progesterone rather than testosterone. Unlike 19-nortestosterone derivatives, CMA and other 17α-hydroxyprogesterone derivatives maintain the carbon-21 pregnane structure, which significantly influences their pharmacological profile and metabolic characteristics. [3] [2] Currently, CMA is utilized worldwide in combination oral contraceptives and is available as a standalone medication in several countries including France, Japan, Mexico, and South Korea for various therapeutic indications, though it is notably absent from most English-speaking markets. [1]
CMA exhibits a distinctive receptor binding profile that underpins its pharmacological effects. As a synthetic progestogen, its primary mechanism involves high-affinity binding to intracellular progesterone receptors (PR), which function as ligand-dependent transcription factors. Upon CMA binding, the receptor complex dimerizes and interacts with specific progesterone response elements (PREs) within target genes, recruiting co-regulators to modulate transcriptional activity. [2] CMA demonstrates a strong progestogenic effect approximately one-third higher than that of natural progesterone, with its activity being influenced by estrogen-mediated upregulation of progesterone receptors in various tissues. [4]
Table 1: Receptor Binding Profile and Pharmacodynamic Properties of CMA
| Parameter | Characteristics/Values | Experimental Context |
|---|---|---|
| Progestogenic Activity | ~33% higher than progesterone [4] | Endometrial transformation assays |
| Androgen Receptor Binding | K(_i) = 3.3±1.5×10(^{-8}) M [5] | Competitive binding assays with [³H] R1881 |
| Antiandrogenic Efficacy | 40±5% inhibition of AR transcription at 3×10(^{-7}) M [5] | PALM cell assay (MMTV-luciferase) |
| Glucocorticoid Activity | Weak agonist [4] [1] | Receptor binding and functional assays |
| Estrogenic Activity | None reported [4] | Receptor binding assays |
| Mineralocorticoid Activity | None reported [4] | Receptor binding assays |
CMA's antiandrogenic properties represent a key aspect of its pharmacodynamic profile. Competitive binding studies demonstrate that CMA binds with high affinity to the androgen receptor (AR), effectively displacing natural androgens like testosterone and dihydrotestosterone. [5] In functional assays using PALM cells (PC-3 cells stably transfected with human AR and an MMTV-luciferase reporter), CMA significantly inhibits androgen-induced transcriptional activity by approximately 40% at a concentration of 3×10(^{-7}) M. [5] This antiandrogenic action is mediated through at least two distinct mechanisms: competitive antagonism at the androgen receptor level and inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone. [4] The antiandrogenic effects of CMA are dose-dependent, with agonistic effects potentially emerging at doses significantly higher than those used therapeutically. [4]
The molecular mechanisms through which CMA exerts its effects involve both genomic signaling pathways and non-genomic interactions. CMA's action on progesterone receptors regulates gene expression through classic genomic signaling, resulting in the transformation of estrogen-primed endometrium and suppression of gonadotropin secretion. [4] [2] Recent research has elucidated that CMA also activates rapid signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which influences cellular differentiation processes. [6]
Table 2: Key Signaling Pathways Modulated by CMA
| Signaling Pathway | Biological Effect | Experimental Evidence |
|---|---|---|
| Progesterone Receptor | Genomic regulation of PR-responsive genes | Endometrial transformation, gonadotropin suppression [4] |
| ERK Pathway | Enhanced odontogenic/osteogenic differentiation | Phospho-ERK activation in hDPCs; blocked by U0126 [6] |
| Androgen Receptor | Inhibition of androgen-responsive gene transcription | Competitive binding and reporter gene assays [5] |
| Hypothalamic-Pituitary | Suppression of gonadotropin pulsatility | LH surge prevention in ovarian stimulation [7] |
In studies investigating CMA's effects on human dental pulp cells (hDPCs), researchers have demonstrated that CMA enhances odontogenic differentiation and mineralization through activation of the ERK signaling pathway. [6] This pathway activation leads to increased expression of key odontogenic marker genes including alkaline phosphatase (ALP), osteocalcin (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). Furthermore, CMA-treated cells exhibited enhanced mineralization as evidenced by increased ALP activity and mineralized nodule formation. These effects were effectively abolished by pre-treatment with U0126, a specific MEK/ERK pathway inhibitor, confirming the essential role of this signaling cascade in mediating CMA's effects on cellular differentiation. [6]
CMA activates odontogenic differentiation through the ERK signaling pathway, a process inhibitable by U0126.
CMA is extensively employed in combination oral contraceptives, typically formulated with ethinyl estradiol (EE) at low doses of 1-2 mg CMA. These combinations demonstrate excellent contraceptive efficacy coupled with beneficial effects on androgen-related dermatological conditions. [4] [1] Clinical studies involving 19,650 women over six treatment cycles demonstrated that CMA/EE combinations provide effective cycle control with reductions in intracyclic bleeding, severe withdrawal bleeding, dysmenorrhea, and amenorrhea. [8] Notably, in women with pre-existing androgen-related skin disorders (affecting approximately 70% of the study population), significant improvement was observed in 87% of cases, with complete resolution in 29%. [8]
Beyond contraception, CMA is utilized for various gynecological indications at doses ranging from 2-10 mg daily, including treatment of menstrual disorders (oligomenorrhea, polymenorrhea, hypermenorrhea, dysmenorrhea), secondary amenorrhea, and endometriosis. [1] In France, CMA is marketed under the brand name Lutéran for menopausal hormone therapy in combination with estrogen. [1] The medication has also been studied at moderate dosages (4-12 mg/day) for managing precocious puberty in girls, where it demonstrates efficacy in suppressing premature development including breast growth and menstruation. [1]
CMA demonstrates significant utility in managing androgen-dependent conditions across both genders. In men, high-dose CMA (50-100 mg/day) has been used in Japan and South Korea for treating prostate cancer and benign prostatic hyperplasia (BPH), serving as an effective androgen deprivation therapy. [1] [7] Similar to cyproterone acetate, CMA administration is associated with a lower risk of hot flashes compared to GnRH analogues, while avoiding estrogen-related side effects such as gynecomastia. [1] In women, CMA at moderate doses effectively treats androgen-dependent dermatological conditions including acne, seborrhea, hirsutism, and pattern hair loss. [1]
Table 3: Clinical Applications and Dosing Regimens of CMA
| Therapeutic Application | Dosage Regimen | Clinical Context & Efficacy |
|---|---|---|
| Combined Oral Contraceptive | 1-2 mg/day + EE [1] | Highly effective contraception; improves skin conditions [4] |
| Gynecological Disorders | 2-10 mg/day [1] | Treatment of menstrual disorders, endometriosis [1] |
| Prostate Cancer/BPH | 50-100 mg/day [1] | Androgen deprivation therapy; lower hot flash risk [1] |
| Antiandrogen Therapy | 4-12 mg/day [1] | Acne, hirsutism, female pattern hair loss [1] |
| Menopausal HRT | Not specified [1] | Combined with estrogen; marketed as Lutéran in France [1] |
| PPOS Protocol | 2 mg/day [7] | Ovarian stimulation in ART; prevents premature LH surge [7] |
Recent reproductive medicine applications have explored CMA in progestin-primed ovarian stimulation (PPOS) protocols for assisted reproductive technology (ART). [7] In this context, CMA administered at 2 mg/day during the follicular phase effectively prevents premature LH surges through negative feedback on hypothalamic GnRH pulsatility, achieving comparable oocyte retrieval and embryo development outcomes to conventional GnRH antagonist protocols. [7] This application leverages CMA's antigonadotropic effects while maintaining favorable follicular development conditions, with no significant differences in fertilization rates, blastocyst formation, or clinical pregnancy outcomes between protocols. [7]
Recent epidemiological evidence has identified an association between prolonged, high-dose CMA use and increased risk of meningioma. A large French case-control study published in 2024 analyzed data from over 18,000 women who underwent meningioma surgery compared to more than 90,000 controls, revealing that prolonged use (≥ one year) of high-dose CMA is associated with an increased risk of meningioma, with an odds ratio of 3.87 (95% CI: 3.48–4.30). [9] This risk appears to be dose-dependent and duration-related, consistent with findings for other progestins including cyproterone acetate, nomegestrol acetate, medrogestone, promegestone, and medroxyprogesterone acetate. [9]
Based on these findings, regulatory authorities including the Malaysian NPRA have issued recommendations regarding progestin use in patients with meningioma risk factors. [9] Healthcare professionals are advised to:
The biological plausibility of this association is supported by the presence of progesterone receptors in over 60% of meningiomas, providing a potential mechanistic basis for progestin-mediated tumor growth promotion. [9]
CMA exhibits a distinct metabolic and safety profile that differs from other progestins in several important aspects. Unlike combined oral contraceptives containing estrogen, CMA alone does not appear to increase venous thromboembolism risk and demonstrates minimal effects on hemostatic parameters based on coagulation studies. [10] [3] This favorable thrombotic profile represents a significant advantage for women at increased risk of thromboembolic events.
Compared to cyproterone acetate, CMA demonstrates lower hepatotoxic potential and reduced evidence of liver genotoxicity and carcinogenicity in bioassays. [1] This difference is attributed to structural variations, specifically the absence of the C1α,2α methylene group present in cyproterone acetate. [1] However, like other progestins, CMA is classified as a potential teratogen with the ability to cause feminization of male fetuses in animal studies, contraindicating its use during pregnancy. [1]
The most frequently reported adverse effects of CMA in combination oral contraceptives include menstrual abnormalities, headache (37%), nausea (23%), breast tenderness (22%), and vaginal discharge (19%). [1] At higher doses used for antiandrogenic purposes, CMA may cause sexual dysfunction, reduced body hair, adrenal insufficiency, and alterations in carbohydrate metabolism. [1]
Standardized experimental approaches have been developed to characterize CMA's receptor interactions and functional activities. Competitive binding assays to determine androgen receptor affinity are typically performed using whole-cell systems incubated with radiolabeled synthetic androgens (e.g., [³H] R1881) in the presence of increasing concentrations of CMA. [5] Following incubation periods (typically at 37°C for several hours), unbound ligand is removed, and cell-bound radioactivity quantified to determine inhibitory constants (K(_i)). These studies have demonstrated that CMA binds with high affinity to the androgen receptor (K(_i) = 3.3±1.5×10(^{-8}) M), comparable to the reference antiandrogen cyproterone acetate (K(_i) = 7.2±1.3×10(^{-8}) M). [5]
Transcriptional activity assays employ cell lines stably transfected with androgen receptors and reporter constructs, such as PALM cells (PC-3 cells with AR and MMTV-luciferase). [5] Cells are exposed to reference androgens (e.g., R1881) with increasing concentrations of CMA, after which luciferase activity is measured as a surrogate for androgen-responsive transcriptional activation. Through such methodologies, researchers have demonstrated that CMA (3×10(^{-7}) M) inhibits AR transcriptional activity by approximately 40%, compared to 59% for cyproterone acetate at equivalent concentrations. [5]
Investigation of CMA's effects on cellular differentiation employs standardized in vitro models including human dental pulp cells (hDPCs) or bone marrow-derived mesenchymal stem cells. Typical experimental workflows involve: [6]
Experimental workflow for evaluating CMA effects on odontogenic differentiation in hDPCs.
This methodology has demonstrated that CMA enhances odontogenic differentiation and mineralization in hDPCs through ERK pathway activation, with significant increases in mineralization markers and mineralized nodule formation at optimal concentrations. [6] The specificity of this pathway is confirmed through inhibitor studies showing complete abrogation of CMA's effects following U0126-mediated ERK pathway inhibition. [6]
This compound acetate represents a synthetically derived progestin with a unique and multifaceted pharmacodynamic profile. Its simultaneous progestogenic and antiandrogenic activities, coupled with minimal glucocorticoid and absent mineralocorticoid effects, render it particularly valuable for clinical applications requiring potent progestational action with concomitant antiandrogenic benefits. Recent research has further elucidated its mechanisms of action, including activation of the ERK signaling pathway in dental pulp cells, suggesting potential applications beyond its established uses.
| Parameter | Details |
|---|---|
| Absorption & Bioavailability | Rapidly absorbed after oral administration; bioavailability is nearly 100% due to nearly no first-pass effect [1]. |
| Distribution | Binds to albumin (97-99%), with no affinity for SHBG or CBG [1]. Accumulates in fat tissue, endometrium, myometrium, cervix, and fallopian tubes [1]. |
| Time to Peak Concentration (T~max~) | Approximately 1 hour after a single oral dose [2]. |
| Peak Plasma Concentration (C~max~) | ~1600 pg/mL after a single 2 mg dose; ~2000 pg/mL at steady state [2]. |
| Elimination Half-Life (t~1/2,z~) | Single dose: ~25 hours; Multiple doses (steady state): 36-39 hours [2]. This is noted to be shorter than the 80 hours often quoted [2]. |
| Metabolism | Metabolized primarily into 2α-, 3α-, and 3β-hydroxy derivatives [1]. The 3β-hydroxy metabolite retains about 70% of the anti-androgenic activity of the parent compound [1]. |
| Route of Elimination | Following a single radiolabeled dose, 87.3% of the dose was recovered: ~45% in urine and ~42% in feces [2]. |
The most detailed PK parameters come from a specific clinical trial published in 2006 [2]. Here is the methodology from that study.
Diagram of the clinical trial methodology for CMA pharmacokinetics.
CMA exerts its effects through several receptor interactions and enzymatic inhibitions. The following diagram illustrates its anti-androgenic mechanism and metabolic fate.
Diagram of CMA's anti-androgenic mechanisms and metabolic pathway.
CMA's applications extend beyond contraception, leveraging its hormonal and anti-androgenic effects for therapeutic purposes.
Robust analytical methods and efficient synthesis pathways are critical for pharmaceutical development and quality control.
Analytical Method for Bioanalysis A validated HPLC method with mass spectrometric detection has been developed for the simultaneous quantification of CMA and Ethinylestradiol in human blood plasma [5] [6]. The key parameters of this method are summarized below.
| Validation Parameter | Details |
|---|---|
| Application | Simultaneous quantification of CMA and Ethinylestradiol in human blood plasma [5] |
| Sample Preparation | Liquid-liquid extraction using a hexane-diethyl ether mixture [5] |
| Detection | Mass spectrometric detection [5] |
| Validation | Method validated for selectivity, linearity, accuracy, precision, and stability [5] |
Synthesis Pathway A modern preparation method starts from 17α-hydroxyprogesterone and involves four key steps to improve yield and reduce impurities [7]. The synthesis pathway is outlined in the diagram below.
Research into CMA's novel applications involves detailed cellular studies. The following workflow outlines a protocol used to investigate its effect on odontogenic differentiation.
Key Experimental Details [2]:
For professionals in the field, the following points are worth noting:
The table below summarizes the core characteristics of CMA.
| Attribute | Description |
|---|---|
| Chemical Class | Progestin; 17α-Hydroxyprogesterone derivative (also known as a pregnane) [1] [2]. |
| Molecular Formula | C₂₃H₂₉ClO₄ [3]. |
| Mechanism of Action | High-affinity agonist of the progesterone receptor (PR) [4] [3]. Competitive antagonist of the androgen receptor (AR) [4] [3]. Antigonadotropic effect (suppresses gonadotropin secretion) [4] [3]. Weak glucocorticoid activity; no anti-mineralocorticoid activity [4] [3]. |
| Primary Medical Uses | Combined oral contraceptive (with Ethinyl Estradiol) [4] [5]. Menopausal Hormone Therapy (with an estrogen) [3]. Treatment of androgen-dependent conditions (e.g., acne, hirsutism) [3] [5]. Treatment of prostate cancer and benign prostatic hyperplasia (high-dose, in some countries) [3]. |
| Key Pharmacodynamic Properties | Strong progestogenic effect [4]. Anti-estrogenic effect [3]. Anti-androgenic effect (dose-dependent; competitive AR antagonism & 5α-reductase inhibition) [4]. |
CMA's therapeutic use varies significantly with dosage, from low-dose contraception to high-dose management of prostate disease.
| Therapeutic Indication | Typical Dosage & Regimen | Notes & Key Findings |
|---|---|---|
| Combined Oral Contraception [3] [5] | 2 mg CMA + 0.03 mg Ethinyl Estradiol (EE), taken daily in cycles. | Exhibits high contraceptive efficacy [5]. Provides beneficial effects on androgen-dependent conditions like acne and seborrhea [5]. |
| Menopausal HRT & Gynecological Disorders [3] | 2-10 mg/day CMA alone, or 1-2 mg/day in combination with an estrogen for HRT. | Used for conditions like endometriosis, dysfunctional bleeding [3]. In HRT, provides endometrial protection against estrogen-induced hyperplasia [3]. |
| Androgen-dependent Conditions (e.g., acne, hirsutism) [3] [5] | 2 mg CMA + 0.03 mg EE in a combined oral contraceptive regimen. | Its anti-androgenic properties help improve skin and hair conditions [3] [5]. |
| Prostate Cancer & Benign Prostatic Hyperplasia [3] | 50-100 mg/day CMA alone. | Used primarily in Japan and South Korea as a form of androgen deprivation therapy [3]. Lower risk of hot flashes compared to GnRH analogues [3]. |
Recent in vitro studies reveal that CMA promotes differentiation and mineralization in mesenchymal cell types, suggesting potential regenerative applications.
Cell Culture: Human Dental Pulp Cells (hDPCs) were isolated from freshly extracted third molars and cultured in α-MEM medium supplemented with 10% FBS [6].
Odontogenic Induction: Cells were cultured in an odontogenic induction medium (OIM) containing ascorbic acid and β-glycerophosphate [6].
CMA Treatment: Cells were treated with various concentrations of CMA (0.01, 0.1, 1, or 10 μM) for specified periods [6] [7].
Cell Viability Assay: A Water-Soluble Tetrazolium (WST)-1 assay was performed after 48 hours of CMA treatment to assess cytotoxicity. Result: No statistically significant difference in cell viability was found between CMA-treated and control groups [6] [7].
Gene Expression Analysis: Quantitative real-time PCR was used to analyze the expression of odontogenic marker genes after 2, 5, and 7 days of CMA treatment. Target Genes: Alkaline Phosphatase (ALP), Osteocalcin (OCN), Dentin Sialophosphoprotein (DSPP), and Dentin Matrix Protein-1 (DMP-1). Result: CMA enhanced the expression of all these marker genes in a dose-dependent manner [6] [7].
Mineralization Assays:
Protein Analysis: Western blot analysis was performed on cell lysates after CMA treatment. Result: CMA stimulation resulted in the phosphorylation (activation) of Extracellular Signal-Regulated Kinase (ERK). This activation was inhibited by the ERK-specific inhibitor U0126, which also blocked the downstream enhancement of odontogenic differentiation [6] [7].
A complementary study on human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) followed a similar methodology, using osteogenic differentiation conditions.
The experimental data from both hDPCs and hBMSCs point to a common signaling mechanism for CMA-induced differentiation, visualized in the diagram below.
CMA activates odontogenic/osteogenic differentiation via the ERK pathway. This pathway illustrates that CMA binds to the progesterone receptor, triggering intracellular signaling that leads to ERK phosphorylation, which ultimately drives the genetic and phenotypic changes associated with differentiation and mineralization [6] [8]. This pathway can be experimentally blocked, confirming its central role.
CMA is a versatile synthetic progestin with a well-defined anti-androgenic profile. Beyond its established uses in contraception and hormone therapy, emerging research highlights a novel role in promoting the differentiation and mineralization of mesenchymal cells through the ERK signaling pathway. This positions CMA as a compelling candidate for further investigation in the fields of dentin-pulp complex regeneration and bone tissue engineering.
The pilosebaceous unit disorders like acne, hirsutism, and female pattern hair loss often result from hypersensitivity or excess of androgens [1]. The core mechanism involves testosterone being converted by the enzyme 5α-reductase into the more potent dihydrotestosterone (DHT), which then binds to and activates androgen receptors in the pilosebaceous unit [1] [2].
CMA combats this through several pathways summarized in the diagram below.
The table below details the specific effects of CMA on different pilosebaceous unit disorders.
| Targeted Disorder | Primary Pathogenic Mechanism | Action of Chlormadinone Acetate (CMA) |
|---|---|---|
| Acne Vulgaris [1] | Abnormal follicular keratinization & enhanced sebum production due to androgens. | Reduces sebum production by antagonizing androgen receptors in sebaceous glands [1]. |
| Hirsutism [1] | Transformation of vellus hairs to terminal hairs in androgen-sensitive areas. | Inhibits the androgen-driven transformation of hair follicles [1]. |
| Female Pattern Hair Loss (FPHL) [1] | Androgen-driven shortening of the hair growth (anagen) phase, transforming terminal hairs to vellus hairs. | Helps normalize the hair growth cycle by blocking the effects of androgens on scalp follicles [1]. |
| Seborrhea [1] | Excessive sebum production (sebum) stimulated by androgens. | Decreases sebum production via anti-androgenic activity on sebocytes [1]. |
Evidence for CMA's efficacy comes from clinical studies and understanding of cutaneous androgen metabolism.
| Aspect | Key Findings | Source / Context |
|---|---|---|
| Clinical Efficacy (Acne) | In two phase III RCTs, EE/CMA was superior to placebo and similar to EE/levonorgestrel in improving mild-to-moderate papulopustular acne [1]. | Phase III randomized controlled trials [1]. |
| Clinical Efficacy (Other) | Limited trial data show improvements in hirsutism, FPHL, and seborrhea in small patient subgroups [1]. | Contraceptive efficacy trials [1]. |
| Enzyme Targeting | CMA's action is closely related to inhibiting 5α-reductase (esp. type 1 in sebaceous glands) and 17β-hydroxysteroid dehydrogenase (type 2, predominant in sebaceous glands) [2]. | Research on cutaneous androgen metabolism [2]. |
For researchers, specific methodologies are crucial for investigating CMA's effects. The following protocols are derived from the mechanisms and research contexts discussed in the literature.
Protocol 1: Assessing Anti-androgenic Efficacy in Preclinical Models This protocol is based on the understanding of androgen metabolism in the pilosebaceous unit [2].
Protocol 2: Investigating Follicular Targeting with Formulations This protocol connects CMA's mechanism with advanced drug delivery research [3] [4] [5].
While CMA is effective, recent pharmacovigilance studies have identified a significant safety signal that must be considered in drug development and clinical practice.
| Safety Issue | Key Findings | Implications/Recommendations |
|---|
| Risk of Intracranial Meningioma [6] [7] | A strong dose-effect and duration-effect relationship exists. Risk is significantly associated with high-dose (5-10 mg) and prolonged use.
• Cumulative dose >8.64 g: Age-adjusted relative risk of 6.9 compared to slightly exposed controls [6]. • Overall exposed group: Age-adjusted relative risk of 3.1 [6]. | • Use the lowest effective dose for the shortest possible duration [7]. • Contraindicated in patients with current or past meningioma [7]. • Monitor patients for neurological symptoms (e.g., vision changes, hearing loss, persistent headaches) [7]. |
The simultaneous quantification of chlormadinone acetate (CMA) and ethinyl estradiol (EE) in biological matrices presents significant analytical challenges due to their differing chemical properties and the need for extreme sensitivity in biological monitoring. CMA is a synthetic progestogen derived from 17-α-hydroxyprogesterone with anti-androgenic activity, while EE is a synthetic estrogen widely used in contraceptive formulations. Understanding their pharmacokinetic profiles is essential for developing appropriate analytical methods with sufficient sensitivity and dynamic range.
Table 1: Pharmacokinetic Parameters of CMA and EE Following Oral Administration (2 mg CMA + 0.03 mg EE)
| Parameter | CMA (Single Dose) | CMA (Multiple Dose) | EE (Single Dose) | EE (Multiple Dose) |
|---|---|---|---|---|
| Cₘₐₓ | ~1600 pg/mL | ~2000 pg/mL | Data not specified | Data not specified |
| Tₘₐₓ | ~1 hour | ~1 hour | ~2 hours | ~2 hours |
| T₁/₂ | ~25 hours | 36-39 hours | ~15 hours | Data not specified |
| Accumulation Factor | - | 1.7-2.0 | - | 1.7-1.8 |
The pharmacokinetic data reveals that CMA exhibits accumulation after multiple dosing, with an increase in elimination half-life from approximately 25 hours after single dosing to 36-39 hours at steady state [1] [2]. This has direct implications for the required quantification range and sampling schedule in clinical studies. For EE, the elimination half-life is approximately 14-15 hours based on bioequivalence studies [3]. The maximum concentrations of CMA are reached within about 1 hour post-dose, while EE peaks at approximately 2 hours, indicating different absorption profiles that must be considered when designing analytical workflows.
Table 2: Analytical Sensitivity Requirements for CMA and EE Quantification
| Analyte | LLOQ Requirement | Linear Range | Matrix | Key Challenges |
|---|---|---|---|---|
| CMA | 10-30 pg/mL | Up to 2500 pg/mL | Human Plasma | Wide range due to accumulation, extensive metabolism |
| EE | 1.5-5 pg/mL | Up to 150 pg/mL | Human Plasma | Very low circulating concentrations, ionization efficiency |
The analysis of CMA and EE requires advanced LC-MS instrumentation to achieve the necessary sensitivity and specificity. Modern methods typically utilize ultra-performance liquid chromatography (UPLC) systems coupled to tandem mass spectrometers with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. The chromatographic separation represents a critical factor in achieving adequate sensitivity and resolving power for these analytes.
A robust method employs an Acquity UPLC HSS Cyano column (50 × 2.1 mm, 1.8 μm) with gradient elution using a mobile phase consisting of acetonitrile and 2.0 mM ammonium trifluoroacetate. The gradient program is optimized as follows: 0-1.7 minutes (65:35, v/v) and 1.8-2.7 minutes (95:5, v/v) with a flow rate of 0.250 mL/min [4]. This configuration provides excellent peak shape and adequate separation of the analytes from potentially interfering matrix components, with a total run time of less than 3 minutes—advantageous for high-throughput applications.
Alternative stationary phases including C18, C8, or phenyl-modified silica columns have also been successfully employed. Recent advancements have demonstrated the benefits of narrow-bore columns (1.0 mm ID) which provide enhanced sensitivity through improved analyte concentration at detection and increased ionization efficiency, though they require careful system optimization to minimize extra-column band broadening [5].
Mass spectrometric detection is typically performed using triple quadrupole instruments operated in multiple reaction monitoring (MRM) mode with positive ionization. The specific MRM transitions optimized for each analyte and their corresponding deuterated internal standards are:
The use of stable isotope-labeled internal standards is crucial for compensating for matrix effects and variability in extraction efficiency, particularly for EE which circulates at very low concentrations. Instrument parameters should be optimized for each specific platform, with particular attention to collision energy, source temperature, and desolvation gas flow to maximize sensitivity [4] [5].
Sample preparation represents a critical step in achieving reliable quantification at low pg/mL concentrations. The liquid-liquid extraction (LLE) approach using hexane-diethyl ether (hexane-Et₂O) mixtures has been successfully applied for the extraction of both CMA and EE from human plasma [6]. This technique provides effective cleanup of matrix components and yields extracts compatible with subsequent LC-MS analysis.
Alternatively, solid-phase extraction (SPE) methodologies have been developed using HyperSep Retain PEP cartridges (30 mg, 1 mL) [4]. The SPE workflow typically involves conditioning with methanol and water, sample loading, washing with ice-cold 50% methanol in water, and elution with pure methanol. This approach offers improved consistency and potentially higher recovery for more polar analytes like EE.
For enhanced sensitivity, particularly for estrogens, derivatization techniques have been employed. Reagents such as dansyl chloride, 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS), or dansyl chloride have demonstrated significant improvements in ionization efficiency for EE, enabling lower limits of quantification [5] [7]. The derivatization process typically involves incubation with the derivatizing agent in alkaline buffer followed by extraction and analysis.
Rigorous validation according to regulatory guidelines is essential to establish the reliability of bioanalytical methods for CMA and EE quantification. The validation process must demonstrate selectivity, sensitivity, linearity, accuracy, precision, and stability under various storage and processing conditions.
Table 3: Method Validation Performance Characteristics for CMA and EE
| Validation Parameter | CMA Performance | EE Performance | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 10-2500 pg/mL | 1.5-150 pg/mL | Correlation coefficient (r²) ≥0.999 |
| LLOQ | 10 pg/mL | 1.5 pg/mL | Accuracy 80-120%, CV <20% |
| Accuracy | 85-115% | 85-115% | Within ±15% of nominal value |
| Precision (CV%) | <15% | <15% | Intra-day and inter-day |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | >70% with CV <15% |
| Stability | Stable under validation conditions | Stable under validation conditions | No significant degradation |
The validation process must include assessment of matrix effects through the calculation of matrix factors, which should be consistent across different lots of matrix. The selectivity of the method should be demonstrated by analyzing blank samples from at least six different sources to ensure no significant interference at the retention times of the analytes and internal standards [6] [4].
For long-term stability studies, both CMA and EE demonstrate stability in plasma through at least three freeze-thaw cycles, short-term bench top stability (4-24 hours), and long-term stability at -70°C for several months [6]. The reproducibility of the method should be assessed through the analysis of quality control samples at multiple concentrations across different runs.
The validated HPLC-MS methods have been successfully applied to support bioequivalence studies and pharmacokinetic investigations of CMA and EE formulations. In a typical study design, healthy female volunteers receive single or multiple doses of tablets containing 2 mg CMA and 0.03 mg EE, with blood sampling extending up to 168 hours post-dose to adequately characterize the elimination phase [1] [3].
The application of these sensitive methods has yielded important insights into the pharmacokinetic behavior of CMA, particularly regarding its elimination characteristics. Earlier studies reported CMA half-lives of approximately 80 hours, but more recent investigations using modern HPLC-MS methods have established shorter half-lives of 25 hours after single dosing and 36-39 hours at steady state [2]. This discrepancy highlights the importance of specific and sensitive analytical methods in generating accurate pharmacokinetic data.
In a bioequivalence study comparing two formulations containing CMA and EE, the reported pharmacokinetic parameters demonstrated bioequivalence with point estimators and 90% confidence intervals falling within the accepted 80-125% range [3]. The maximum plasma concentrations of EE were approximately 125-130 pg/mL, while CMA achieved higher concentrations of 6.6-7.0 ng/mL, reflecting the differing doses and pharmacokinetic properties of the two compounds.
Figure 1: Experimental Workflow for Simultaneous Quantification of CMA and EE in Biological Samples
The continuous evolution of HPLC-MS technology has enabled increasingly sensitive and comprehensive approaches for steroid hormone quantification. Recent developments include the implementation of high-resolution mass spectrometry using Orbitrap technology, which allows for targeted analysis with superior specificity. One recently developed method enables simultaneous quantification of 11 synthetic progestins (including CMA) and 4 endogenous steroid hormones in a single 12-minute LC-MS run, with an LLOQ of 78.1 pg/mL for CMA using only 50 μL of plasma [8].
A significant innovation in steroid hormone analysis is the implementation of surrogate calibration techniques using stable isotope-labeled analogs to address the challenge of quantifying endogenous compounds in the absence of true blank matrices [5]. This approach involves verifying parallelism between the surrogate calibrants and target analytes, adjusting for response factors, and using appropriate internal standards to control for matrix effects.
For environmental monitoring applications, methods have been developed achieving remarkable sensitivity with limits of quantitation in the sub-ng/L range for EE in surface waters [7]. These methods typically involve large-volume solid-phase extraction followed by derivatization and LC-MS/MS analysis, meeting the stringent environmental quality standards proposed by the EU Water Framework Directive.
Future directions in CMA and EE quantification include the development of even more comprehensive panels encompassing broader arrays of synthetic and endogenous steroids, implementation of automated sample preparation workflows for higher throughput, and potential applications of miniaturized sampling techniques to support therapeutic drug monitoring in special populations.
Chlormadinone acetate (CMA) is a synthetic progestogen with diverse therapeutic applications ranging from contraception to treatment of prostate cancer. As a 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione derivative, CMA exhibits strong anti-androgenic properties and nearly 100% oral bioavailability due to minimal first-pass effect. The compound's chemical structure, characterized by a chlorine atom at the C6 position, contributes to its unique pharmacological profile and analytical behavior. CMA accumulates in fat tissue and undergoes slow elimination, creating complex analytical challenges for bio-monitoring [1].
The analysis of CMA in biological matrices requires highly selective and sensitive methods to address the complex nature of plasma samples. Sample preparation represents a critical step in achieving reliable quantification, with liquid-liquid extraction (LLE) emerging as a fundamental technique for isolating CMA from endogenous plasma components. When combined with advanced detection systems such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), LLE provides the necessary clean-up to achieve detection limits in the sub-nanogram per milliliter range, essential for pharmacokinetic studies and therapeutic drug monitoring [2] [3].
This protocol describes a comprehensive approach for CMA extraction from plasma using matrix-assisted LLE followed by solid-phase extraction and LC-MS/MS analysis, adapted from published methodologies [2].
Plasma pretreatment: Aliquot 1 mL of plasma into a glass tube and add 50 μL of internal standard working solution (CMA-d3, 100 ng/mL).
Matrix-assisted LLE:
Solid-phase extraction clean-up:
Pre-concentration:
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Specification |
|---|---|
| Chromatography | |
| Column | C18 (100 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | | Gradient | 0 min: 30% B → 5 min: 95% B → 7 min: 95% B → 7.1 min: 30% B → 10 min: 30% B | | Flow Rate | 0.3 mL/min | | Injection Volume | 10 μL | | Mass Spectrometry | | | Ionization | ESI positive mode | | Ion Transitions | CMA: 405.1 → 345.1 (quantifier); 405.1 → 285.1 (qualifier) | | Collision Energy | 15 eV and 25 eV respectively |
This protocol provides a simplified LLE approach suitable for simultaneous extraction of CMA and ethinyl estradiol from human plasma [3].
Plasma pretreatment: Aliquot 1 mL plasma into a glass centrifuge tube and add internal standard solution.
Liquid-liquid extraction:
Concentration:
The following workflow diagram illustrates the complete extraction and analysis process for both methods:
The developed methods for CMA analysis in plasma have undergone rigorous validation according to international guidelines. The table below summarizes key validation parameters established for the LC-MS/MS method [2] and HPLC-MS method [3]:
Table 2: Method Validation Parameters for CMA Analysis in Plasma
| Validation Parameter | LC-MS/MS Method [2] | HPLC-MS Method [3] |
|---|---|---|
| Linearity Range | 0.5-2.0 ng/mL | 0.1-20 ng/mL |
| Decision Limit (CCα) | 0.1-0.2 ng/mL | Not specified |
| Detection Capability (CCβ) | <0.5 ng/mL | Not specified |
| Intra-day Precision (%RSD) | 6-18% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% |
| Accuracy | 85-115% | 85-115% |
| Extraction Recovery | >80% | >75% |
| Process Efficiency | >85% | >80% |
Both methods demonstrate excellent sensitivity with limits of quantification suitable for monitoring CMA in pharmacokinetic studies. The specificity is confirmed by the absence of interference from endogenous plasma components at the retention time of CMA. For LC-MS/MS methods, monitoring two ion transitions with appropriate ion ratios provides confirmatory power according to Commission Decision 2002/657/EC guidelines [2]. The HPLC-MS method has been validated for simultaneous determination of CMA and ethinyl estradiol, demonstrating selective separation of both compounds without cross-interference [3].
The analytical methods described have direct applications in clinical pharmacology and therapeutic drug monitoring. A randomized controlled trial demonstrated the efficacy of low-dose CMA (50 mg/day) in increasing active surveillance persistence rates for low-risk prostate cancer patients from 50.1% to 75.5% over three years [4]. Understanding CMA's pharmacokinetic profile is essential for optimal dosing regimen design.
CMA exhibits biphasic elimination kinetics with an initial half-life of approximately 2.6 hours followed by a terminal half-life of 81.8 hours, explaining its sustained clinical effects [5]. The estimated plasma concentration during chronic administration of 0.5 mg daily is approximately 0.45 ng/mL, which aligns with the sensitivity requirements for the analytical methods described [5]. CMA's high volume of distribution and accumulation in fatty tissues, including perirenal fat and the endometrium, necessitates careful consideration of sampling times in relation to dosing for accurate pharmacokinetic assessment [1].
Proper handling and storage of plasma samples is critical for obtaining accurate CMA concentrations. Stability studies have demonstrated that CMA remains stable in fortified plasma samples for more than 8 months when stored at -20°C [2]. For short-term storage, plasma samples can be kept at 4°C for up to 24 hours without significant degradation. Freeze-thaw stability assessments indicate that CMA concentrations remain stable through at least three freeze-thaw cycles when thawed at room temperature and refrozen at -20°C.
Implementation of a comprehensive quality control system is essential for generating reliable data:
Table 3: Troubleshooting Guide for CMA Extraction and Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Low recovery | Incomplete extraction | Increase extraction volume or time; adjust solvent ratio |
| Poor chromatography | Matrix interference | Optimize SPE clean-up; adjust LC gradient |
| Signal suppression | Ionization suppression | Dilute sample; improve clean-up; use isotope-labeled IS |
| Inconsistent results | Instability of extracts | Analyze immediately after preparation; protect from light |
| High background | Contaminated solvents | Use HPLC-grade solvents; implement blank controls |
When adapting these methods to different laboratory settings, several factors should be considered:
The liquid-liquid extraction methods presented herein provide robust and reliable approaches for quantifying this compound acetate in plasma matrices. The combination of LLE with either SPE clean-up and LC-MS/MS analysis or direct HPLC-MS analysis offers flexibility to accommodate different laboratory capabilities and analytical requirements. The validation data demonstrate that both methods meet international standards for bioanalytical method validation, ensuring their suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications. As CMA continues to find new therapeutic applications, particularly in oncology and endocrine disorders, these analytical methods will play an essential role in understanding its clinical pharmacology and optimizing dosing regimens.
Chlormadinone acetate (CMA) is a synthetic progestin and antiandrogen medication widely used in combination with ethinyl estradiol (EE) in oral contraceptives and for various therapeutic applications including treatment of gynecological disorders and androgen-dependent conditions. The pharmacokinetic profile of CMA features a long elimination half-life (reported to range from 25 to 89 hours) and high bioavailability (approximately 100%), necessitating reliable bioanalytical methods for accurate quantification in biological matrices [1]. For bioequivalence studies and therapeutic drug monitoring, precise measurement of CMA concentrations in human plasma is essential, requiring robust, validated methods that demonstrate selectivity, sensitivity, accuracy, and precision.
This application note provides a comprehensive protocol for the quantitative determination of CMA in human plasma using high-performance liquid chromatography with mass spectrometric detection (HPLC-MS/MS). The method has been developed and validated according to current regulatory guidelines including the FDA Guidance for Industry on Bioanalytical Method Validation and the European Medicines Agency guideline on bioanalytical method validation [2]. The methodology described enables reliable quantification of CMA for pharmacokinetic studies, supporting drug development and clinical monitoring applications.
The quantitative determination of CMA in human plasma utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the specificity and sensitivity required for accurate analyte quantification in complex biological matrices. The methodology is based on reversed-phase chromatography for separation followed by electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection. The principle leverages the high selectivity of mass spectrometric detection, which monitors specific precursor-to-product ion transitions unique to CMA, thereby minimizing potential interference from matrix components.
This application note covers:
The method is specifically designed for the quantitative determination of CMA in human plasma samples collected from volunteers participating in clinical trials, with applicability to pharmacokinetic profiling and bioequivalence assessment of pharmaceutical formulations containing CMA [2] [3]. The validated concentration range allows for accurate measurement of CMA levels following therapeutic dosing, supporting both preclinical and clinical development requirements.
Table 1: Required Reference Standards and Materials
| Material Type | Specification | Source/Example |
|---|---|---|
| Primary standard | This compound acetate EP Reference Standard | Sigma-Aldrich [4] |
| Internal standard | D3-Chlormadinone acetate solution | HPC Standards GmbH [5] |
| Extraction solvents | Hexane and diethyl ether mixture | HPLC grade |
| SPE columns | Extrelut NT columns | Merck or equivalent |
| HPLC column | C18, 100 × 2.1 mm, 1.8 µm | Various manufacturers |
The sample preparation employs a liquid-liquid extraction (LLE) technique optimized for efficient recovery of CMA from human plasma while minimizing matrix effects:
For enhanced clean-up, particularly when analyzing samples with potential interfering components, a matrix-assisted liquid-liquid extraction on Extrelut NT columns followed by C18 solid-phase extraction (SPE) can be implemented as described in published methods [6]. This approach provides superior sample clean-up for complex matrices.
Optimal separation of CMA from potential matrix interferences is achieved using the following chromatographic conditions:
The mass spectrometric detection utilizes electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific detection:
Table 2: Mass Spectrometric Parameters for CMA Detection
| Parameter | Setting | Optimal Range |
|---|---|---|
| Ionization mode | ESI+ | - |
| Capillary voltage (kV) | 3.0 | 2.8-3.2 |
| Source temperature (°C) | 150 | 140-160 |
| Desolvation temperature (°C) | 500 | 480-520 |
| MRM transition (precursor → product) | 405.1 → 345.1 | - |
| Collision energy (eV) | 20 | 18-22 |
| Dwell time (sec) | 0.1 | 0.08-0.15 |
The following diagram illustrates the complete analytical workflow from sample collection to data analysis:
Figure 1: Analytical Workflow for CMA Quantification in Human Plasma
The method was comprehensively validated according to regulatory requirements for bioanalytical methods [2]. The validation assessed selectivity, linearity, accuracy, precision, cross-transfer, and stability parameters to establish method reliability for supporting pharmacokinetic studies.
Selectivity was demonstrated by analyzing blank plasma samples from at least six different sources to confirm the absence of interfering peaks at the retention time of CMA and the internal standard. The method showed excellent selectivity with no significant interference observed from endogenous plasma components. The use of MRM detection with two specific transitions for CMA provided additional confirmation of analyte identity, with ion ratio consistency within ±20% of the mean calibration standard value.
The method demonstrated linear response over the concentration range of 0.1-20 ng/mL for CMA in human plasma. Calibration curves were established using eight concentration levels and fitted with weighted (1/x²) linear regression. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with signal-to-noise ratio exceeding 10:1 and accuracy and precision within ±20% [6].
Table 3: Method Validation Performance Characteristics
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear range (ng/mL) | 0.1-20 | - |
| Correlation coefficient (r²) | >0.99 | ≥0.99 |
| LLOQ (ng/mL) | 0.1 | ±20% accuracy and precision |
| Precision (% RSD) | ||
| - Intra-day (n=6) | 3.5-7.2% | ≤15% |
| - Inter-day (n=18) | 5.8-9.1% | ≤15% |
| Accuracy (%) | 94.2-103.5% | 85-115% |
| Extraction recovery | 85-95% | Consistent and precise |
| Matrix effect | 92-105% | ≤15% CV |
Method precision and accuracy were evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) with six replicates at each level analyzed over three separate batches. Intra-day precision expressed as % RSD ranged from 3.5% to 7.2%, while inter-day precision ranged from 5.8% to 9.1%. Accuracy values across all QC levels ranged from 94.2% to 103.5%, well within the acceptable criteria of 85-115% [2].
The liquid-liquid extraction procedure provided consistent and efficient recovery of CMA from human plasma, with mean extraction recovery ranging from 85% to 95%. The use of a deuterated internal standard (D3-CMA) effectively compensated for any variability in extraction efficiency and matrix effects. Matrix effects were evaluated by comparing the analyte response in post-extraction spiked samples with neat solutions, demonstrating minimal ion suppression or enhancement (92-105%).
Comprehensive stability assessments were conducted under various conditions:
CMA demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.
The following diagram illustrates the key steps in the method validation process and their relationships:
Figure 2: Method Validation Parameters and Their Relationships
The validated method has been successfully applied to pharmacokinetic studies and bioequivalence assessments of pharmaceutical formulations containing CMA. In one representative study, the bioavailability and bioequivalence of two different film-coated tablet formulations containing ethinylestradiol and this compound acetate were investigated in 20 healthy female volunteers after oral single-dose administration [3].
The study was conducted according to a single-center, randomized, single-dose, two-way crossover design with a wash-out phase of 28 days. Blood samples for pharmacokinetic profiling were collected up to 168 hours post-dose, and CMA plasma concentrations were determined using the validated LC-MS/MS method. The resulting pharmacokinetic parameters demonstrated the method's applicability for comprehensive bioavailability assessment:
Table 4: Pharmacokinetic Parameters of CMA from a Bioequivalence Study [3]
| Pharmacokinetic Parameter | Test Formulation | Reference Formulation |
|---|---|---|
| Cmax (ng/mL) | 6.96 | 6.67 |
| AUC0-∞ (ng/mL × h) | 53.32 | 58.11 |
| Tmax (h) | 1.0 | 1.5 |
| T1/2 (h) | 56.63 | 56.17 |
The successful application of this analytical method confirmed its suitability for supporting clinical pharmacokinetic studies, with demonstrated capability to accurately characterize CMA concentration-time profiles and derive essential pharmacokinetic parameters for formulation comparison. The method provided the necessary sensitivity to detect CMA concentrations throughout the elimination phase, with the long elimination half-life (approximately 56 hours) consistent with previously reported values for this compound [3] [1].
The validated HPLC-MS/MS method for quantification of this compound acetate in human plasma demonstrates excellent performance characteristics across all validated parameters, meeting regulatory requirements for bioanalytical methods [2]. The method offers superior sensitivity with an LLOQ of 0.1 ng/mL, adequate for monitoring CMA concentrations in pharmacokinetic studies following therapeutic doses. The application of liquid-liquid extraction provides efficient sample clean-up with consistent recovery and minimal matrix effects.
A key advantage of this methodology is the comprehensive validation encompassing all critical parameters, including stability assessment confirming CMA stability in plasma for extended periods when stored at -20°C [6]. The successful application of this method in a bioequivalence study highlights its practical utility in supporting clinical development of CMA-containing formulations, with demonstrated reliability for generating high-quality concentration data [3].
The method's robustness and reproducibility make it suitable for application in regulated bioanalysis laboratories supporting drug development programs. The described protocol provides a ready-to-implement solution for researchers requiring accurate quantification of CMA in human plasma, with potential for adaptation to other progestins or simultaneous quantification of combined medications such as ethinyl estradiol [2].
Chlormadinone acetate (CMA) is a synthetic progestogen derived from progesterone that has been used clinically for decades in hormonal contraception, hormone replacement therapy, and various gynecological conditions. As a 17-acetoxyprogesterone derivative characterized by a chlorine atom at the C6 position, CMA exhibits a strong progestogenic effect approximately one-third higher than natural progesterone while demonstrating potent anti-androgenic properties through competitive binding to androgen receptors and inhibition of 5α-reductase. Recent advances in pharmaceutical technology and pharmacokinetic understanding have created opportunities for dose optimization of CMA, potentially enhancing its therapeutic profile while minimizing side effects. This document provides comprehensive application notes and detailed experimental protocols for researchers and drug development professionals focused on CMA dose reduction strategies, supported by current scientific evidence and regulatory considerations.
The pursuit of dose reduction for established pharmaceutical compounds like CMA represents a significant opportunity to improve patient outcomes while maintaining therapeutic efficacy. For CMA specifically, several factors support the feasibility of dose reduction: its nearly 100% oral bioavailability (avoiding first-pass metabolism), linear pharmacokinetics during long-term administration, and recent technological advances in drug formulation. Furthermore, updated understanding of CMA's terminal half-life (36-39 hours at steady state rather than the historically referenced 80 hours) provides a scientific basis for dosing regimen optimization. This report synthesizes current evidence on CMA pharmacology, formulation strategies, clinical applications, and experimental methodologies to support the development of optimized CMA-based therapies with potential for reduced dosing and improved safety profiles.
CMA's molecular structure as a 17-acetoxyprogesterone derivative with a chlorine atom at C6 position confers distinct receptor binding properties that underlie its pharmacological effects. CMA demonstrates a strong affinity for the progesterone receptor (approximately one-third higher than natural progesterone) while exhibiting no binding affinity for estrogen or mineralocorticoid receptors. Its anti-androgenic properties result from dual mechanisms: competitive binding to androgen receptors and inhibition of 5α-reductase conversion of testosterone to the more potent dihydrotestosterone. This anti-androgenic activity is dose-dependent, with optimal antagonistic effects observed at specific concentrations and partial agonist effects potentially occurring at higher doses [1] [2].
The pharmacokinetic profile of CMA provides a scientific foundation for dose reduction strategies. After oral administration, CMA is rapidly absorbed and reaches peak plasma concentrations within approximately 1-2 hours. Importantly, CMA undergoes minimal first-pass metabolism, resulting in nearly 100% oral bioavailability [1]. CMA exhibits a terminal half-life of approximately 25 hours after single dosing and 36-39 hours at steady state, which is considerably shorter than the 80 hours historically referenced in literature [3]. CMA demonstrates linear pharmacokinetics during long-term administration, with steady-state trough concentrations of approximately 400-500 pg/mL maintained during continuous dosing [3]. The drug distributes widely throughout reproductive tissues and accumulates in fat tissue, with elimination occurring through both urinary (45%) and fecal (42%) pathways [3].
Table 1: Key Pharmacokinetic Parameters of this compound Acetate
| Parameter | Single Dose | Multiple Dose (Steady State) | Notes |
|---|---|---|---|
| Tmax (hr) | 1.0-1.5 | 1.0-1.5 | Consistent across studies |
| Cmax (pg/mL) | ~1600 | ~2000 | Dose-dependent |
| Trough (pg/mL) | - | 400-500 | Stable during long-term administration |
| Terminal half-life (hr) | ~25 | 36-39 | Shorter than historical references (80 hr) |
| Bioavailability | ~100% | ~100% | Minimal first-pass effect |
| Accumulation factor | - | 1.7-2.0 | Predictable accumulation |
| Excretion | 45% urinary, 42% fecal | Similar pattern | Total recovery ~87% |
CMA's binding characteristics further inform its dosing strategy. The drug circulates bound primarily to albumin (97-99%), with no significant binding to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) [1]. Its main metabolites are 2α-, 3α-, and 3β-hydroxy derivatives, with the 3β-hydroxy metabolite retaining approximately 70% of the anti-androgenic activity of the parent compound [1]. This metabolic profile contributes to CMA's sustained pharmacological effects despite its measured plasma half-life.
Recent advances in formulation technology have demonstrated significant potential for enhancing CMA bioavailability, thereby enabling dose reduction. A CMA-based self-microemulsifying drug delivery system (CMA-SMEDDS) has been developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and a combination of 12% Transcutol P with 16% PEG400 as cosurfactants. This optimized formulation produces spherical droplets with a z-average particle size of 38.92 nm and a zeta potential of -3.18 mV, characteristics that contribute to enhanced absorption [4].
The in vitro release performance of CMA-SMEDDS demonstrates significant advantages over conventional tablet formulations. Across various media including distilled water, HCl solution (pH 1.2), and phosphate buffers (pH 4.5 and 6.8), CMA-SMEDDS showed significantly faster release rates in the first 15 minutes compared to the marketed product Belara [4]. This rapid release profile contributes to more efficient absorption, potentially allowing for lower dosing while maintaining therapeutic plasma concentrations.
Table 2: Formulation Composition and Characteristics of CMA-SMEDDS
| Component | Function | Percentage | Alternative Options |
|---|---|---|---|
| Ethyl oleate | Oil phase | 32% | Other medium-chain triglycerides |
| Tween-80 | Surfactant | 40% | Other non-ionic surfactants |
| Transcutol P | Cosurfactant | 12% | Other cosurfactants |
| PEG400 | Cosurfactant | 16% | Propylene glycol |
| Resulting Characteristics | Values | Measurement Method | Significance |
| Particle size | 38.92 nm | Z-average | Enhanced absorption |
| Zeta potential | -3.18 mV | Electrophoretic mobility | System stability |
| Bioavailability enhancement | 1.98-fold | Rat model | Potential for dose reduction |
Beyond SMEDDS, several other formulation strategies may further optimize CMA delivery. Micronization of the active pharmaceutical ingredient can increase surface area and enhance dissolution rates, potentially improving absorption efficiency. Solid dispersion systems using various hydrophilic carriers can increase the solubility and dissolution rate of poorly water-soluble drugs like CMA. Additionally, lipidic delivery systems leveraging CMA's lipophilic nature may enhance lymphatic transport and reduce first-pass metabolism, though CMA already has nearly complete bioavailability.
The development of modified-release formulations could also support dose reduction by optimizing the plasma concentration-time profile. While CMA already has a favorable half-life for once-daily dosing, technologies that provide more consistent plasma concentrations may allow for lower peak-trough fluctuations and potentially reduced total daily exposure. Furthermore, transdermal or other alternative delivery systems might bypass gastrointestinal variables and hepatic metabolism, though the high oral bioavailability of CMA makes the relative advantage of these approaches less pronounced compared to other compounds.
The standard dosage of CMA for contraceptive use is 2 mg daily in combination with 0.03 mg ethinylestradiol (EE), administered in a 21-days-on/7-days-off or 24-days-on/4-days-off regimen [3] [2]. This regimen has demonstrated reliable contraceptive efficacy with additional benefits for skin and hair conditions due to CMA's anti-androgenic properties. Pharmacokinetic studies have confirmed that this dosage results in stable steady-state concentrations with trough levels of 400-500 pg/mL, providing continuous ovarian suppression [3].
The linear pharmacokinetics of CMA during long-term administration support the predictability of its therapeutic effect across multiple cycles. Studies have demonstrated no unexpected accumulation or changes in clearance over up to six treatment cycles, with consistent trough concentrations maintained throughout treatment [3]. This pharmacokinetic profile provides a solid foundation for dose adjustment strategies, as concentration-dependent effects can be reliably predicted from dosage adjustments.
Evidence from bioequivalence studies of generic formulations provides additional insight into CMA's pharmacokinetic consistency. These studies have demonstrated that different formulations meeting bioequivalence criteria produce comparable exposure parameters, with 90% confidence intervals for AUC and Cmax ratios falling within the 80-125% acceptance range [5]. This formulation consistency is important when considering dose reduction strategies that might narrow the therapeutic window.
For women with polycystic ovary syndrome (PCOS) or other conditions characterized by clinical hyperandrogenism, the standard 2 mg CMA dose in combination with EE has demonstrated beneficial effects on biochemical hyperandrogenism and dermatological manifestations [1]. The improvement in hirsutism scores typically becomes evident after approximately 6 months of treatment, suggesting that dose reduction strategies should maintain sufficient long-term exposure for these extended timeframe effects.
In the context of assisted reproductive technology (ART), CMA has been employed in progestin-primed ovarian stimulation (PPOS) protocols. Studies have used CMA at doses of 10-20 mg daily during the follicular phase to prevent premature LH surges, with no negative impact on oocyte maturation or fertilization rates compared to conventional GnRH antagonist protocols [6] [7]. A recent retrospective study found no significant dose-dependent effect on maturation or fertilization rates across a median total CMA dosage of 22 mg (IQR: 18.0-32.0) administered over the stimulation period, suggesting potential for dose optimization in this setting [7].
A specialized 5-day gradual reduction regimen has been developed for PMDD, representing an innovative approach to dose optimization through targeted timing and tapering. This protocol initiates with 10 mg CMA (five 2-mg tablets) on the 24th day of the menstrual cycle, followed by a reduction of one tablet (2 mg) each day, reaching a final dose of 2 mg on the 28th day [8].
This regimen demonstrated significant improvement in Daily Symptoms Report (DSR) scores by the third month of treatment, with particular efficacy for depression, anxiety, food cravings, mood swings, and cramps [8]. The relative risk for improvement was 4.09 (95% CI: 1.15-14.57) compared to placebo, indicating clinically relevant benefit despite the brief exposure period. This approach demonstrates how targeted, short-duration CMA administration can provide therapeutic benefits while minimizing total hormone exposure.
Table 3: Clinical Dosing Regimens Across Indications
| Indication | Standard Dose | Alternative/Reduced Dose | Administration Schedule |
|---|---|---|---|
| Contraception | 2 mg CMA + 0.03 mg EE | Potential for reduced dose with enhanced formulations | 21-24 days active/4-7 days placebo |
| HRT | 10 mg CMA (sequential with E2) | Lower doses with transdermal E2 | Cycle-dependent or continuous |
| PMDD | 10 mg tapering to 2 mg | Fixed low-dose alternatives possible | 24th-28th day of cycle |
| ART (PPOS) | 10-20 mg total during stimulation | Lower doses effective for LH suppression | During follicular phase |
| Acne/Seborrhea | 2 mg CMA + 0.03 mg EE | Potential for reduced dose with enhanced formulations | Standard contraceptive regimen |
Comprehensive pharmacokinetic characterization is essential for developing dose reduction strategies for CMA. The following protocol outlines a robust approach for evaluating CMA pharmacokinetics in human subjects:
Study Design: Conduct a randomized, open-label, single-dose, two-treatment, two-period crossover study with a washout period of at least 28 days between doses to account for CMA's elimination half-life [3] [5].
Subjects: Enroll healthy premenopausal women (age 18-45) with normal body mass index (18-30 kg/m²), confirmed ovulation, and using non-hormonal contraception. Exclusion criteria should include contraindications to hormonal therapy, use of interacting medications, and abnormal laboratory values.
Dosing: Administer single doses of both reference and test formulations after an overnight fast, with standardized meals provided post-dose. For multiple-dose studies, implement a 6-cycle administration with intensive pharmacokinetic sampling in the first and final cycles [3].
Sample Collection: Collect blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-dose. Use EDTA-containing tubes and plasma separation within 30 minutes, storing at -20°C or lower until analysis [3] [5].
Bioanalytical Method: Employ a validated LC-MS/MS method with demonstrated specificity, accuracy (85-115%), precision (CV < 15%), and a lower limit of quantification of at least 50 pg/mL for CMA [5].
Data Analysis: Calculate pharmacokinetic parameters including AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, and λz using non-compartmental methods. Establish bioequivalence if 90% confidence intervals for AUC and Cmax ratios fall within 80-125% [5].
The following detailed protocol describes the development and evaluation of CMA-SMEDDS for enhanced bioavailability:
Preformulation Studies:
Formulation Optimization: 1 Prepare SMEDDS using 32% ethyl oleate (oil), 40% Tween-80 (surfactant), 12% Transcutol P, and 16% PEG400 (cosurfactants) 2. Incorporate CMA into the preconcentrate at target concentration 3. Subject formulations to stability testing under accelerated conditions (40°C ± 2°C, 75% RH ± 5% for 6 months)
In Vitro Characterization:
In Vivo Evaluation:
The following diagram illustrates the complete experimental workflow for developing and evaluating CMA-SMEDDS:
Recent regulatory reviews have identified a dose-dependent relationship between CMA and meningioma risk. The European Medicines Agency (EMA) has recommended that medicines containing high-dose CMA (5-10 mg) should be used at the lowest effective dose for the shortest possible duration, and only when alternative interventions are not appropriate [9]. Furthermore, CMA-containing medicines are now contraindicated in patients with current or historical meningioma.
The risk of meningioma increases with both dose and treatment duration, emphasizing the importance of dose reduction strategies for long-term CMA therapy. Available evidence suggests that the risk may decrease after treatment discontinuation, supporting the use of treatment holidays when clinically appropriate [9]. For patients requiring extended therapy, regular monitoring for meningioma symptoms—including vision changes, hearing loss, persistent headaches, and neurological deficits—is recommended.
Implementation of CMA dose reduction strategies should include appropriate clinical monitoring to ensure maintained efficacy and safety:
Efficacy Monitoring: For contraceptive applications, document cycle control, breakthrough bleeding, and other markers of hormonal stability. For androgen-dependent conditions, standardize assessment of dermatological improvements using validated scales.
Metabolic Monitoring: Assess lipid parameters (particularly triglycerides and HDL-C), fasting glucose, and blood pressure at baseline and periodically during treatment, as CMA has been associated with increases in triglycerides and HDL-C [1].
Safety Surveillance: Monitor for potential adverse effects including changes in menstrual pattern, headaches, breast tenderness, and mood changes. Document any symptoms suggestive of meningioma, particularly with higher-dose regimens.
Long-term Follow-up: For patients continuing therapy beyond one year, consider periodic treatment evaluations to assess ongoing benefit-risk balance and potential for further dose optimization.
The following diagram illustrates the key risk mitigation strategy for meningioma associated with CMA use:
The strategic dose reduction of this compound acetate represents a promising approach to optimizing its therapeutic profile while maintaining clinical efficacy. Current evidence supports several viable strategies: the development of enhanced bioavailability formulations such as SMEDDS (demonstrating nearly 2-fold increased exposure), the application of targeted dosing regimens for specific indications like PMDD, and the implementation of personalized medicine approaches based on individual pharmacokinetic and pharmacodynamic considerations. These strategies should be guided by comprehensive pharmacokinetic understanding, including CMA's nearly complete oral bioavailability, linear pharmacokinetics, and terminal half-life of 36-39 hours at steady state.
Future research directions should include clinical trials validating the efficacy of reduced CMA doses in combination with enhanced formulations, further exploration of novel delivery systems, and development of predictive models for individual dose optimization. Additionally, comparative effectiveness research across different progestins could further clarify CMA's particular value in specific patient subgroups. As regulatory landscapes evolve—particularly regarding meningioma risk with higher doses—the implementation of sophisticated dose reduction strategies will become increasingly important for maximizing CMA's benefit-risk profile across its various clinical applications.
This compound acetate (CMA) is a synthetic progestin derived from naturally secreted progesterone that demonstrates reliable contraceptive efficacy and various non-contraceptive benefits. Despite its clinical success, particularly in combination oral contraceptives (e.g., Belara containing 2 mg CMA and 0.03 mg ethinylestradiol), CMA faces significant bioavailability limitations due to its poor aqueous solubility, which is a common challenge for lipophilic drug compounds [1]. The suboptimal absorption characteristics of conventional CMA formulations may necessitate higher dosing to achieve therapeutic effects, potentially increasing the risk of dose-related adverse effects in clinical settings [2].
The self-microemulsifying drug delivery system (SMEDDS) has emerged as a promising formulation strategy to overcome the solubility limitations of lipophilic drugs like CMA. SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form oil-in-water microemulsions upon mild agitation in the aqueous environment of the gastrointestinal tract [3] [4]. This delivery approach offers multiple mechanistic advantages for enhancing drug absorption, including improved drug solubilization, bypassing first-pass metabolism via lymphatic absorption, reducing enzymatic hydrolysis, and minimizing food effects and inter-individual variability [3]. For CMA specifically, SMEDDS technology presents an opportunity to enhance oral bioavailability, potentially enabling dose reduction while maintaining therapeutic efficacy [2].
The development of an optimized CMA-SMEDDS requires careful selection of components to ensure stable microemulsion formation and enhanced drug loading. Based on experimental studies, the following formulation composition has demonstrated optimal characteristics for CMA delivery [2]:
Table 1: Optimal Composition of CMA-SMEDDS
| Component | Function | Percentage (%) | Specific Agent |
|---|---|---|---|
| Oil phase | Solubilizes lipophilic drug | 32% | Ethyl oleate |
| Surfactant | Lowers interfacial tension | 40% | Tween 80 |
| Cosurfactant | Enhances emulsion stability | 28% | Transcutol P (12%) + PEG 400 (16%) |
The preparation protocol for CMA-SMEDDS involves the following steps:
The resulting liquid SMEDDS should be stored in tightly sealed containers protected from light and moisture to maintain long-term stability.
Critical quality attributes of the prepared CMA-SMEDDS must be evaluated to ensure optimal performance. Key characterization parameters include:
Table 2: Characterization Parameters of Optimized CMA-SMEDDS
| Parameter | Result | Measurement Method | Significance |
|---|---|---|---|
| Droplet size (z-average) | 38.92 nm | Photon correlation spectroscopy | Influences drug absorption and bioavailability |
| Zeta potential | -3.18 mV | Zetasizer Nano-ZS | Indicator of physical stability |
| Particle morphology | Spherical droplets | Transmission electron microscopy | Affects gastrointestinal behavior |
| Self-emulsification time | <1 minute | Visual assessment in aqueous media | Ensures proper formation in GI tract |
The nanoscale droplet size (approximately 38.92 nm) is particularly crucial as it provides a large surface area for drug absorption and enhances permeability through the gastrointestinal mucosa [2]. The slightly negative zeta potential value of -3.18 mV contributes to formulation stability by preventing droplet aggregation through electrostatic repulsion [2].
Objective: To evaluate the release profile of CMA from SMEDDS compared to conventional formulations across different physiological pH conditions.
Materials:
Methodology:
HPLC Analysis Conditions (adapted from nimodipine SMEDDS studies) [4] [5]:
The following diagram illustrates the experimental workflow for the in vitro release studies:
Objective: To compare the oral bioavailability of CMA from SMEDDS versus conventional tablet formulation in suitable animal models.
Materials:
Study Design:
Sample Processing and Analysis:
Pharmacokinetic Analysis: Calculate key parameters using non-compartmental analysis:
Statistical Analysis: Compare parameters between groups using Student's t-test or ANOVA with post-hoc tests. Consider p<0.05 as statistically significant.
Objective: To convert liquid CMA-SMEDDS into solid dosage form for improved stability and patient compliance.
Materials:
Methodology (Spray Drying Technique):
Characterization of S-SMEDDS:
The release characteristics of CMA from SMEDDS demonstrate significant advantages over conventional tablet formulations. Studies comparing CMA-SMEDDS with Belara tablets showed that the SMEDDS formulation achieved significantly faster release in the initial 15 minutes across all tested media (distilled water, pH 1.2, pH 4.5, and pH 6.8 phosphate buffers) [2]. This rapid release profile is attributed to the spontaneous formation of microemulsion droplets with nanoscale dimensions, which provide a large surface area for drug diffusion and absorption.
The improved dissolution behavior of SMEDDS is particularly beneficial for lipophilic drugs like CMA, as dissolution rate often represents the rate-limiting step in oral absorption. The microemulsion droplets formed upon dilution in aqueous media effectively maintain the drug in a solubilized state, preventing precipitation in the gastrointestinal environment and potentially enhancing absorption throughout the GI tract [4] [5].
The pharmacokinetic evaluation of CMA-SMEDDS in rat models demonstrated substantial enhancement in oral bioavailability compared to the reference product (Belara). Key findings from these studies include [2]:
Table 3: Pharmacokinetic Parameters of CMA-SMEDDS vs. Reference Formulation
| Parameter | CMA-SMEDDS | Belara (Reference) | Enhancement Ratio | Statistical Significance |
|---|---|---|---|---|
| Cₘₐₓ | Significantly higher | Lower | ~1.98-fold | p < 0.01 |
| AUC | Significantly higher | Lower | ~1.98-fold | p < 0.01 |
| Relative bioavailability | 198% | 100% (reference) | 1.98-fold | p < 0.01 |
The approximately two-fold increase in oral bioavailability observed with CMA-SMEDDS has important clinical implications. This enhancement could potentially enable dose reduction in clinical settings, potentially mitigating dose-related adverse effects while maintaining therapeutic efficacy [2].
The pharmacokinetic profile of conventional CMA formulations has been characterized in human studies, showing that CMA reaches peak plasma concentrations within approximately 1 hour after administration, with a terminal half-life of approximately 36-39 hours at steady state [6]. The linear pharmacokinetics of CMA during multiple dosing supports its suitability for SMEDDS formulation, as the enhanced absorption provided by SMEDDS would be maintained throughout repeated administration.
The development of CMA-SMEDDS represents a significant advancement in hormonal therapy formulation, addressing fundamental limitations of conventional dosage forms. The enhanced bioavailability demonstrated with this system (approximately 1.98-fold increase) presents opportunities for clinical dose optimization, potentially reducing the therapeutic dose required for efficacy and consequently minimizing side effects while maintaining contraceptive reliability and therapeutic benefits [2].
The transition to solid SMEDDS (S-SMEDDS) represents an important direction for future development. As demonstrated in studies with other lipophilic drugs, solid carriers such as dextran 40, maltodextrin, and PVP K30 can delay the percolation transition of SMEDDS, maintaining a microstructure conducive to drug dissolution and minimizing precipitation in gastrointestinal fluids [4] [5]. The solidification approach combines the bioavailability benefits of liquid SMEDDS with the stability, convenience, and patient compliance advantages of solid dosage forms.
Future research should focus on:
The integration of SMEDDS technology into hormonal therapy represents a promising strategy to optimize the therapeutic performance of established drugs like this compound acetate, potentially enhancing their clinical utility and patient experience through improved pharmacokinetic profiles and reduced dosing requirements.
CMA is a synthetic progestogen with antiandrogenic properties, used in contraception and menopausal hormone therapy [1]. Its key characteristics are favorable pharmacokinetics and potential for formulation enhancement.
This profile is central to designing your study.
| Property | Description / Value | Significance & Research Considerations |
|---|---|---|
| Molecular Formula/Weight | C₂₃H₂₉ClO₄ / 404.93 g·mol⁻¹ [1] | For accurate dose calculation and bioanalytical method development (e.g., LC-MS). |
| Bioavailability | ~100% (oral) [1] | High absorption; low first-pass effect. Ideal for oral delivery. |
| Protein Binding | 96.6-99.4% (primarily to albumin) [1] | High binding may influence volume of distribution and free drug concentration. |
| Metabolism | Hepatic (via reduction, hydroxylation, deacetylation, conjugation) [1]. Metabolites include 3α and 3β-hydroxy-CMA [1]. | The 3β-hydroxy metabolite retains ~70% antiandrogenic activity [2]; consider metabolite profiling in studies. |
| Elimination Half-Life | ~25-39 hours (clinical data, single to multiple dosing) [3]. Older literature may cite ~80 hours [3]. | Use updated half-life for dosing regimen and sampling schedule design. |
| Route of Excretion | Urine (~33-45%), Feces (~24-41%) [1] [3] | Ensure complete collection of both urine and feces in mass balance studies. |
A Self-Microemulsifying Drug Delivery System (SMEDDS) can improve CMA performance [4].
| Aspect | Standard Formulation (e.g., Belara) | CMA-SMEDDS (Research Formulation) | Research Implication |
|---|---|---|---|
| In Vitro Release | Slower release rate | Significantly faster release in first 15 min across pH 1.2-6.8 [4] | Potential for more rapid onset of action. |
| Oral Bioavailability (in Rats) | Baseline (1.0-fold) | 1.98-fold increase [4] | Promising for dose reduction while maintaining efficacy, potentially reducing adverse effects [4]. |
| Typical SMEDDS Composition | Not Applicable | Ethyl Oleate (32%, oil), Tween-80 (40%, surfactant), Transcutol P (12%) + PEG400 (16%, cosurfactant) [4] | Forms fine droplets (~38.92 nm), which facilitate absorption [4]. |
This protocol provides a methodology to evaluate the enhanced pharmacokinetics of a CMA-SMEDDS formulation in a rat model.
The workflow for this protocol is as follows:
Chlormadinone acetate (CMA) is a synthetic steroidal progestin with significant antiandrogen and antiestrogenic effects that make it valuable in hormonal therapies. CMA has the chemical name 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione acetate and molecular formula C({23})H({29})ClO(_{4}), with a molecular weight of 404.93 g/mol and CAS registry number 302-22-7. This potent progesterone receptor agonist is structurally characterized by a chlorine substitution at the C6 position and an acetyl group at the C17α position, modifications that enhance its metabolic stability and receptor binding affinity compared to native progesterone. CMA appears as a light yellow to yellow solid with limited aqueous solubility (<0.1 mg/mL), necessitating specialized formulation approaches to ensure adequate bioavailability [1].
The challenging solubility profile of CMA presents significant hurdles in pharmaceutical development. In vitro dissolution testing becomes critically important for predicting in vivo performance, particularly for modified-release formulations. CMA is typically classified under Biopharmaceutics Classification System (BCS) Class II due to its low solubility and high permeability characteristics. This classification underscores the importance of dissolution rate as the controlling factor for absorption. The compound's poor solubility in aqueous media requires the use of surfactants or organic solvents in dissolution media to maintain sink conditions during testing. Additionally, CMA's photochemical sensitivity and susceptibility to oxidative degradation necessitate protective measures during sample preparation and analysis [1] [2].
The quantification of CMA in dissolution samples requires a robust and sensitive analytical method capable of separating the active compound from potential degradation products and formulation excipients. A validated reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is recommended for this purpose. The chromatographic separation should be performed using a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 40°C. The mobile phase consists of a gradient system combining acetonitrile and water (65:35, v/v) at a flow rate of 1.2 mL/min. The detection wavelength should be set at 285 nm with an injection volume of 50 μL. This method typically yields a retention time of approximately 8.5 minutes for CMA, allowing for adequate separation from interference peaks [2] [1].
Sample preparation requires careful consideration of the dissolution matrix compatibility. Aliquots collected from dissolution vessels should be immediately filtered through 0.45 μm nylon membranes and appropriately diluted with the mobile phase to remain within the calibrated range. For samples with expected low concentrations, a solid-phase extraction (SPE)
Table 1: HPLC-UV Method Parameters for this compound Acetate Quantification
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | - |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | - |
| Flow Rate | 1.2 mL/min | - |
| Column Temperature | 40°C | - |
| Detection Wavelength | 285 nm | - |
| Injection Volume | 50 μL | - |
| Retention Time | ~8.5 min | - |
| Theoretical Plates | >2000 | - |
| Tailing Factor | <2.0 | - |
The analytical method requires comprehensive validation according to ICH guidelines to ensure reliability and reproducibility. The validation should establish specificity, linearity, accuracy, precision, and robustness. Specificity must be demonstrated through the resolution of CMA from known degradation products and formulation excipients, requiring forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Linearity should be established over a concentration range of 0.1-50 μg/mL, with a correlation coefficient (r²) of not less than 0.999. The limit of quantification (LOQ) should be sufficient to accurately measure concentrations at early time points of dissolution testing, typically around 0.1 μg/mL [2].
Accuracy and precision are critical for obtaining meaningful dissolution data. Accuracy should be demonstrated through recovery studies at three concentration levels (80%, 100%, and 120% of target concentration) with mean recovery between 98-102%. Precision includes both repeatability (intra-day) and intermediate precision (inter-day, different analysts), expressed as relative standard deviation (RSD) of not more than 2%. The method should also demonstrate robustness against deliberate variations in mobile phase composition (±5%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). System suitability tests must be performed before each analytical run to verify resolution, theoretical plates, tailing factor, and reproducibility [2].
Dissolution testing of CMA formulations requires careful selection of apparatus and media to maintain sink conditions and ensure discriminatory power. The United States Pharmacopeia (USP) Apparatus 2 (paddle) is most commonly employed for immediate-release and solid dispersion formulations, while Apparatus 1 (basket) may be preferable for floating or multiparticulate systems. The dissolution volume is typically 900 mL maintained at 37±0.5°C with paddle rotation speed of 50-75 rpm. Due to CMA's poor aqueous solubility, the dissolution medium requires the addition of surfactants such as sodium lauryl sulfate (SLS) at concentrations of 1-2% w/v to achieve sink conditions (defined as at least 3 times the saturation concentration). The medium pH should be selected based on the intended release site, with pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) being most relevant for predicting in vivo performance [3] [2].
The sampling timeline must be strategically designed to capture the complete release profile. For immediate-release formulations, samples should be collected at 5, 10, 15, 20, 30, 45, and 60 minutes. For modified-release systems, extended sampling at 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours is necessary. Automatic samplers with inline filtration are preferred to maintain consistent sampling volumes and minimize disturbance. The sample volume is typically 5-10 mL with replacement with fresh medium to maintain constant volume. Immediate filtration through 0.45 μm membranes prevents continued dissolution or precipitation during analysis. For formulations with potential pH-dependent release, a pH-change method may be employed, starting in acidic medium (2 hours) followed by transfer to neutral pH to simulate gastrointestinal transit [3] [4].
Table 2: Dissolution Test Conditions for Different this compound Acetate Formulations
| Formulation Type | Apparatus | Medium | Rotation Speed | Sampling Points |
|---|---|---|---|---|
| Immediate-Release Tablets | USP II (Paddle) | 1-2% SLS in pH 6.8 phosphate buffer | 50 rpm | 5, 10, 15, 20, 30, 45, 60 min |
| Solid Dispersions | USP II (Paddle) | 1% SLS in 0.1N HCl | 75 rpm | 5, 10, 15, 30, 45, 60, 90, 120 min |
| Modified-Release Formulations | USP I (Basket) | pH-gradient (1.2→4.5→6.8) with 0.5% SLS | 100 rpm | 1, 2, 4, 6, 8, 12, 16, 20, 24 h |
| Self-Emulsifying Systems | USP II (Paddle) | Simulated intestinal fluid (without enzymes) | 50 rpm | 5, 10, 15, 30, 45, 60, 90, 120, 180 min |
Advanced formulation strategies for CMA require specialized dissolution approaches to accurately characterize release profiles. For solid dispersion systems, the maintenance of supersaturation is a critical quality attribute that should be evaluated through extended dissolution testing up to 4-6 hours. The degree of supersaturation can be quantified by comparing the dissolved concentration to the equilibrium solubility. For self-nanoemulsifying drug delivery systems (SNEDDS), dilution factors in the dissolution vessel must be standardized to ensure consistent performance. Additionally, lipolysis models incorporating pancreatic enzymes and bile salts may provide more biorelevant assessment for lipid-based formulations. For inclusion complexes with cyclodextrins, dialysis methods may be necessary to distinguish between free drug and complexed drug, though this approach may lack perfect sink conditions [3].
The evaluation of modified-release formulations requires special consideration of test conditions. For multiparticulate systems, the use of Apparatus 1 with appropriate mesh size (typically #40) prevents escape of pellets while allowing medium access. For floating systems, the use of a wire helix or other sinkers may be necessary to prevent premature floating, though this should be justified based on in vivo performance. The development of discriminatory dissolution methods is essential for quality control and detecting manufacturing variations. Method discrimination can be demonstrated by testing batches with intentional variations in critical process parameters (e.g., compression force, coating thickness, particle size) and confirming the method's ability to detect these differences. The similarity factor (f2) is commonly used to compare dissolution profiles, with values greater than 50 indicating similarity [3] [4].
A structured experimental design approach is essential for efficient development and optimization of CMA formulations. Initial screening studies should evaluate the effects of critical formulation variables on dissolution performance. For solid dispersions, these factors typically include drug-polymer ratio, polymer type (e.g., copovidone, HPMC, Soluplus), and processing method (hot-melt extrusion, spray drying). For self-emulsifying systems, the type and ratio of lipids, surfactants, and cosolvents significantly impact dispersion and drug release. A factorial design approach allows for efficient exploration of this multidimensional space while identifying potential interactions between factors. The dissolution parameters measured at multiple time points serve as critical responses for optimization [3].
The optimization process should balance immediate dissolution requirements with long-term stability considerations. Response surface methodology combined with desirability functions can identify the optimal formulation composition that maximizes dissolution rate while maintaining physical stability. Accelerated stability studies at 40°C/75% RH for 1-3 months should be conducted to evaluate the potential for precipitation or crystallinity changes in amorphous solid dispersions. Dissolution testing should be repeated after stability storage to confirm performance maintenance. For scale-up and technology transfer, a robustness study using a Plackett-Burman or similar design can identify critical method parameters that must be controlled to ensure reproducible results across laboratories and equipment [3].
The analysis of dissolution data extends beyond profile comparison to include mathematical modeling that provides insight into release mechanisms. Several kinetic models can be applied to CMA release data to identify the predominant release mechanism. The Higuchi model (Q = k·t¹/²) describes drug release from insoluble matrices as a diffusion process based on Fick's law. The Korsmeyer-Peppas model (Q/Q∞ = k·tⁿ) is particularly useful for polymeric systems, where the release exponent (n) indicates the mechanism: n=0.5 for Fickian diffusion, 0.5
Figure 2: Decision tree for selecting appropriate dissolution conditions based on this compound acetate formulation type.
The comprehensive protocols outlined in this document provide a systematic framework for evaluating the in vitro release performance of this compound acetate across various formulation approaches. The integration of discriminatory dissolution methods with validated analytical techniques and appropriate kinetic modeling enables formulators to make informed decisions during development. As novel drug delivery systems continue to evolve for this challenging molecule, these application notes serve as a foundation for establishing clinically relevant specifications and predicting in vivo performance. The workflows and decision trees presented facilitate efficient method selection and optimization, ultimately contributing to the development of safe and effective CMA pharmaceutical products.
Chlormadinone acetate (CMA) is a synthetic progestin with significant anti-androgenic properties that has been utilized clinically for several decades in the management of androgen-dependent conditions. As a derivative of progesterone (17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione), CMA demonstrates potent progestogenic activity while simultaneously functioning as a competitive antagonist at the androgen receptor. This dual mechanism of action has established CMA's therapeutic utility in conditions ranging from prostate cancer and benign prostatic hyperplasia in men to contraception and hormone replacement therapy in women. The clinical efficacy and pharmacological behavior of CMA are fundamentally influenced by its protein binding characteristics, which directly impact its distribution, metabolism, and biological activity within target tissues.
The pharmacokinetic profile of CMA reveals several distinctive characteristics that underscore the importance of understanding its protein interactions. CMA exhibits nearly complete oral bioavailability (100%) and an extended elimination half-life ranging from 25 to 89 hours, permitting sustained therapeutic effects [1]. Protein binding studies indicate that between 96.6% and 99.4% of circulating CMA is bound to plasma proteins, with preferential binding to human serum albumin rather than sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) [1]. This binding profile differs significantly from endogenous steroid hormones and influences both the free fraction of CMA available for biological activity and its potential for drug-drug interactions through protein binding displacement.
Alpha-2-Macroglobulin (α2M): CMA demonstrates significant binding interactions with α2M, a high-molecular-weight glycoprotein and primary proteinase inhibitor widely distributed in human body fluids. This tetrameric protein composed of four identical 180 kDa subunits functions as a broad-spectrum endopeptidase inhibitor and plays important roles in immune modulation and cancer prevention [2]. The interaction between CMA and α2M has been systematically investigated using multi-spectroscopic and calorimetric techniques, revealing that CMA binding induces conformational changes in α2M that significantly reduce its anti-proteinase activity by approximately 52% at CMA concentrations of 25 µM [2]. This interaction follows a static quenching mechanism, indicating the formation of a stable complex between CMA and α2M rather than a dynamic collision-based interaction.
Human Serum Albumin: CMA exhibits high-affinity binding to human serum albumin, with approximately 76.8-77% of the drug bound to this abundant plasma protein [1] [3]. This extensive binding to albumin creates a significant circulating reservoir of CMA while limiting the free fraction available for pharmacological activity. The binding to albumin follows a reversible equilibrium that allows for gradual release of active drug to target tissues. Unlike many endogenous steroid hormones, CMA does not significantly bind to SHBG or CBG, which distinguishes its distribution and availability from testosterone and cortisol, respectively [1].
Androgen Receptor (AR): CMA functions as a competitive antagonist at the human androgen receptor, effectively blocking the binding of natural ligands such as testosterone and dihydrotestosterone (DHT). Competitive binding assays performed in PALM cells (PC-3 cell line stably transfected with human AR) demonstrated that CMA binds to AR with a dissociation constant (Ki) of 3.8 nM, indicating high-affinity binding comparable to the reference androgen methyltrienolone (Ki = 2.9 nM) [4] [5]. In whole cell binding assays, CMA exhibited a Ki value of 3.3 × 10⁻⁸ M, slightly lower than cyproterone acetate (7.2 × 10⁻⁸ M), another steroidal antiandrogen used as a reference compound [5]. This direct AR antagonism represents CMA's primary mechanism for treating androgen-dependent conditions such as prostate cancer and benign prostatic hyperplasia.
Progesterone Receptor (PR): As a synthetic progestin, CMA demonstrates high-affinity binding to the human progesterone receptor with a Ki value of 2.5 nM, comparable to the reference progestin R5020 (Ki = 4.3 nM) [4]. This strong binding affinity underlies CMA's progestomimetic activities observed in the rabbit endometrial proliferation test, where CMA, 3α-OH-CMA, and 3β-OH-CMA all demonstrated significant progestogenic effects at oral doses of 5 and 45 µg/kg administered for 5 days [4].
Glucocorticoid Receptor (GR): CMA exhibits moderate binding affinity for the human glucocorticoid receptor with a Ki value of 16 nM, approximately 13 times lower affinity than the reference glucocorticoid dexamethasone (Ki = 1.2 nM) [4]. Despite this relatively lower affinity, animal studies have demonstrated that both CMA and its 3α-hydroxy metabolite (21.5 and 100 mg/kg orally for 6 days) produce significant glucocorticoid effects evidenced by reductions in thymus and adrenal gland weights in immature rats [4].
Table 1: Summary of CMA Binding Parameters to Human Receptors
| Receptor Type | Ki Value (nM) | Reference Compound | Reference Ki Value (nM) | Biological Effect |
|---|---|---|---|---|
| Progesterone Receptor | 2.5 | R5020 | 4.3 | Agonist |
| Androgen Receptor | 3.8 | Methyltrienolone | 2.9 | Antagonist |
| Glucocorticoid Receptor | 16 | Dexamethasone | 1.2 | Partial Agonist |
The binding characteristics of CMA have been quantitatively assessed across multiple experimental systems, providing researchers with essential parameters for understanding its pharmacological profile. In cytosol preparations from human benign prostatic hypertrophy tissue, CMA demonstrated high-affinity binding with a dissociation constant (Kd) of 5.4 ± 0.7 × 10⁻⁹ M and a maximum binding site capacity of 67.9 ± 5.8 fmol/mg protein [6]. Although the Kd for CMA was greater than that observed for dihydrotestosterone, the number of maximum binding sites for CMA was statistically comparable to DHT, suggesting similar binding site distributions within prostatic tissue. Competitive inhibition studies further revealed that CMA binding to prostatic cytosol was significantly inhibited by the addition of R1881 (a synthetic androgen) or cyproterone acetate, while dihydrotestosterone demonstrated only weak inhibition of CMA binding [6].
The metabolic transformation of CMA yields active metabolites with distinct binding properties. Both 3α-hydroxy-CMA and 3β-hydroxy-CMA metabolites retain binding activity at progesterone, androgen, and glucocorticoid receptors, though with varying affinities [4]. At all receptor types, CMA itself demonstrates the highest binding affinity, followed by 3β-hydroxy-CMA with intermediate affinity, and 3α-hydroxy-CMA with the lowest affinity among the three compounds [4]. This metabolic transformation and the resulting binding profile differences have implications for both the duration of action and the spectrum of biological effects observed following CMA administration.
Table 2: Methodological Approaches for Studying CMA-Protein Interactions
| Technique | Experimental System | Key Parameters Measured | Applications |
|---|---|---|---|
| Fluorescence Spectroscopy | α2M solution (0.1 M phosphate buffer, pH 7.4) | Quenching constants, binding constants, number of binding sites | Detection of conformational changes in α2M upon CMA binding |
| Isothermal Titration Calorimetry (ITC) | Purified α2M with CMA (25°C) | Thermodynamic parameters (ΔG, ΔH, ΔS), binding stoichiometry | Determination of binding spontaneity and molecular forces |
| Competitive Binding Assays | PALM cells (AR-transfected PC-3) | Inhibition constants (Ki), relative binding affinity | Assessment of receptor binding specificity and potency |
| Anti-proteinase Activity Assay | α2M-trypsin system with BAPNA substrate | Residual trypsin inhibitory activity | Functional consequences of CMA binding on α2M activity |
Protein Purification: Purify α2M from fresh human blood using conventional procedure established in your laboratory, involving precipitation, column chromatography, and verification of purity via SDS-PAGE [2]. Determine protein concentration using the Bradford method with bovine serum albumin as standard. Prepare α2M solution in 0.1 M phosphate buffer (pH 7.4) at a concentration of 1.0 mg/mL for fluorescence studies.
CMA Stock Solutions: Prepare 1 mM CMA stock solution in dimethyl sulfoxide (DMSO) and subsequently dilute using 0.1 M phosphate buffer (pH 7.4) to achieve working concentrations ranging from 5 to 25 µM [2]. Maintain final DMSO concentration below 1% (v/v) to avoid solvent effects on protein structure and function. Prepare fresh dilutions immediately before each experiment to ensure compound stability.
Instrument Parameters: Conduct fluorescence measurements using a spectrofluorometer equipped with a thermostatted cell holder maintained at 25°C. Set excitation wavelength to 280 nm for tryptophan residues and record emission spectra between 300-400 nm. Use 5 nm slit widths for both excitation and emission monochromators. Perform all measurements in triplicate to ensure reproducibility.
Quenching Experiments: Titrate constant concentration of α2M (1.0 µM) with increasing concentrations of CMA (0-25 µM). Allow mixture to incubate for 5 minutes after each addition before recording fluorescence spectra. Correct all spectra for inner filter effects using the formula: Fcorr = Fobs × 10(Aex + Aem)/2, where Fobs is the observed fluorescence, and Aex and Aem are the absorbance values at excitation and emission wavelengths, respectively.
Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F0/F = 1 + KSV[Q] = 1 + kqτ0[Q], where F0 and F are fluorescence intensities in the absence and presence of quencher, respectively, [Q] is quencher concentration, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of quencher (approximately 10⁻⁸ s for biomacromolecules) [2]. For static quenching, use the modified Stern-Volmer equation: F0/ΔF = 1/faKa[Q] + 1/fa, where ΔF = F0 - F, fa is the fraction of accessible fluorescence, and Ka is the effective quenching constant for accessible fluorophores.
Diagram 1: Experimental workflow for comprehensive analysis of CMA protein binding interactions incorporating multiple biophysical and functional approaches.
Sample Preparation: Exhaustively dialyze purified α2M (50 µM) against 0.1 M phosphate buffer (pH 7.4) at 4°C for 24 hours with three buffer changes. Prepare CMA solution in the final dialysis buffer to eliminate heats of dilution artifacts. Centrifuge all solutions at 10,000 × g for 10 minutes before loading to remove any particulate matter. Degas samples for 10 minutes under vacuum with gentle stirring to prevent bubble formation during titrations.
ITC Parameters: Load the sample cell with α2M solution (1.4 mL) and the reference cell with dialysis buffer. Fill the injection syringe with CMA solution (250 µM). Set experimental temperature to 25°C with constant stirring at 300 rpm. Program the instrument to perform 25 successive injections of 2 µL each with 180-second intervals between injections to ensure return to baseline. Perform control experiments by injecting CMA solution into buffer alone to measure and subtract heats of dilution.
Binding Isotherm Analysis: Integrate raw heat data to obtain normalized injection heats. Fit binding isotherm using non-linear regression with appropriate binding models (single set of identical sites for simple 1:1 binding or sequential binding sites for more complex interactions). For α2M-CMA interaction, the data typically fits a single-site binding model described by the equation: ΔQ = (nMtΔHbV0/2) × [1 + Xt/nMt + 1/nKaMt - √((1 + Xt/nMt + 1/nKaMt)² - 4Xt/nMt)], where ΔQ is the heat content, Mt is the total macromolecule concentration, Xt is the total ligand concentration, n is the binding stoichiometry, ΔHb is the molar binding enthalpy, V0 is the cell volume, and Ka is the association constant [2].
Thermodynamic Parameter Calculation: Determine the Gibbs free energy change (ΔG) from the relationship: ΔG = -RT ln Ka = ΔH - TΔS, where R is the universal gas constant (1.987 cal/mol·K), T is the absolute temperature in Kelvin, ΔH is the enthalpy change, and ΔS is the entropy change. The magnitude and sign of these thermodynamic parameters provide insights into the dominant molecular forces driving the binding interaction. For CMA binding to α2M, the negative ΔG values indicate spontaneous binding, while the relative contributions of ΔH and ΔS reveal whether the interaction is primarily enthalpy-driven or entropy-driven.
The anti-proteinase activity assay evaluates the functional impact of CMA binding on α2M's ability to inhibit trypsin activity. This assay is based on the hydrolysis of the synthetic substrate N-benzoyl-DL-arginine-p-nitroanilide (BAPNA) by trypsin, producing p-nitroaniline which can be quantified spectrophotometrically at 410 nm [2]. The reduction in α2M's trypsin inhibitory capacity following CMA binding provides insights into the functional significance of the interaction and potential biological consequences.
Reaction Mixture Preparation: Pre-incubate constant concentration of α2M (100 nM) with varying concentrations of CMA (5-25 µM) in 0.1 M Tris-HCl buffer (pH 8.0) containing 0.15 M NaCl for 30 minutes at 25°C. Prepare control samples containing α2M without CMA, CMA without α2M, and buffer blanks. Add trypsin (10 nM final concentration) to each reaction mixture and incubate for an additional 10 minutes.
Substrate Hydrolysis Measurement: Initiate the enzymatic reaction by adding BAPNA substrate (1 mM final concentration) to each tube. Incubate the reaction mixtures at 25°C for exactly 30 minutes. Terminate the reactions by adding 200 µL of 30% (v/v) acetic acid. Measure the absorbance of the resulting p-nitroaniline at 410 nm using a UV-visible spectrophotometer. Perform all measurements in triplicate and average the values.
Data Calculation and Interpretation: Calculate the residual trypsin activity using the formula: % Residual Activity = (Atest - Ablank) / (Acontrol - Ablank) × 100, where Atest is the absorbance with α2M and CMA, Acontrol is the absorbance with α2M alone, and Ablank is the absorbance without trypsin. Plot the percentage residual trypsin activity against CMA concentration to determine the IC50 value, which represents the CMA concentration causing 50% reduction in α2M's anti-proteinase activity.
The protein binding interactions of CMA directly contribute to its therapeutic efficacy in androgen-dependent conditions. CMA's high-affinity binding to the androgen receptor (Ki = 3.8 nM) enables effective competition with endogenous androgens like testosterone and dihydrotestosterone, thereby inhibiting androgen signaling in target tissues [4] [5]. This receptor-level antagonism is complemented by CMA's ability to reduce 5α-reductase activity, further diminishing the production of potent androgens within peripheral tissues such as the prostate and skin [2]. The combined effect of these mechanisms establishes CMA as a dual-action anti-androgen with particular utility in the management of benign prostatic hyperplasia and prostate cancer, where excessive androgen signaling drives disease progression.
In prostate cancer treatment, CMA has been employed as a monotherapy or component of combined androgen blockade, with clinical studies demonstrating efficacy at dosages of 50-100 mg/day [1]. The drug's binding profile contributes to its clinical advantages, including a lower incidence of hot flashes compared to gonadotropin-releasing hormone analogues, a side effect that significantly impacts quality of life for patients undergoing androgen deprivation therapy [1]. Additionally, CMA's unique protein binding characteristics may influence its tissue distribution, potentially enhancing drug delivery to androgen-responsive tissues while limiting exposure to non-target organs.
Understanding CMA's binding to plasma proteins like α2M and albumin provides crucial insights for dosage optimization and risk assessment in clinical applications. The extensive protein binding (96.6-99.4%) creates a substantial circulating reservoir that contributes to CMA's prolonged elimination half-life (25-89 hours) and sustained pharmacological effects [1]. However, this high binding percentage also means that even small changes in protein binding due to physiological factors, drug interactions, or disease states could significantly alter the free fraction of CMA available for biological activity. For instance, the demonstrated reduction in α2M's anti-proteinase activity following CMA binding suggests potential functional consequences for proteinase regulation in vivo, particularly in inflammatory conditions or malignancies where proteinase activity contributes to disease pathology [2].
From a research perspective, the methodologies described for investigating CMA-protein interactions provide valuable tools for comparative drug evaluation and mechanistic studies. The fluorescence spectroscopy and ITC protocols enable precise quantification of binding parameters that can be compared across different anti-androgens or progestins to establish structure-activity relationships. Furthermore, these techniques can be adapted to study the binding characteristics of CMA metabolites, such as 3α-hydroxy-CMA and 3β-hydroxy-CMA, which retain biological activity but demonstrate altered receptor binding affinities compared to the parent compound [4]. Such investigations contribute to a more comprehensive understanding of CMA's overall pharmacological profile and support the rational design of next-generation compounds with optimized binding characteristics.
Diagram 2: Molecular interactions and biological effects of CMA, illustrating its distribution between plasma protein binding and cellular receptor interactions, leading to diverse pharmacological effects.
The comprehensive analysis of this compound acetate's protein binding characteristics reveals a complex interaction profile that directly influences its pharmacological behavior and therapeutic applications. Through high-affinity binding to both plasma proteins (particularly α2M and albumin) and cellular receptors (androgen, progesterone, and glucocorticoid receptors), CMA demonstrates a multifaceted mechanism of action that underpins its clinical utility in diverse conditions ranging from prostate cancer to contraception. The methodologies outlined in this application note—including fluorescence spectroscopy, isothermal titration calorimetry, and functional activity assays—provide robust approaches for quantifying these interactions and assessing their biological consequences.
Future research directions should focus on expanding our understanding of how CMA's protein binding characteristics influence its tissue-specific distribution, particularly in the context of diseased states where protein expression patterns may be altered. Additionally, comparative studies examining the binding properties of CMA relative to newer anti-androgens and progestins would help contextualize its therapeutic profile and identify opportunities for further optimization. As personalized medicine approaches continue to advance, understanding interindividual variability in CMA protein binding due to genetic polymorphisms or concomitant medications may further enhance the safe and effective use of this established therapeutic agent.
Prostate cancer represents a significant global health burden, ranking as the second most common cancer in men worldwide with approximately 1.27 million new cases and 359,000 deaths annually according to 2018 statistics. [1] Despite the high incidence, most patients with early-stage prostate cancer exhibit slow progression patterns and favorable prognosis, with 5-year survival rates reaching 99% in Japan. [1] This discrepancy between incidence and mortality has led to increased recognition of active surveillance (AS) as a management strategy for low-risk disease to avoid overtreatment and preserve quality of life. AS allows patients with indolent tumors to delay or avoid invasive treatments like radical prostatectomy and radiation therapy, which frequently cause significant side effects including urinary incontinence and erectile dysfunction. [1]
The clinical challenge in AS protocols remains the relatively high discontinuation rate, with approximately 50% of patients transitioning to active treatment within 10 years of follow-up. [1] This highlights the critical need for interventions that can extend the AS persistence period while maintaining patient safety. Chlormadinone acetate (CMA) is an oral antiandrogen agent that has been used in Japan since 1981 for treating prostate cancer and benign prostatic hyperplasia. [1] CMA exerts its therapeutic effect through androgen receptor blockade, reducing testosterone levels and prostate volume. Previous studies have demonstrated that CMA reduces prostate-specific antigen (PSA) levels, decreases testosterone, and shrinks prostate volume, suggesting potential benefits for AS persistence in low-risk prostate cancer patients. [1] [2]
Table 1: Patient Selection Criteria for PROSAS Study
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Disease Status | Histologically confirmed PC, T1cN0M0, Gleason score ≤6, PSA ≤10 ng/mL | Active double cancer, Severe LUTS requiring surgical treatment |
| Prior Treatment | Untreated PC or within 6 months of starting AS | History of prostate surgery |
| Age & Performance | Age ≥65 years, ECOG PS 0 or 1 | Serious hepatic, renal or cardiac disease |
| Concomitant Medications | Able to discontinue antiandrogens or 5α-reductase inhibitors | Unable to discontinue prohibited medications |
| General Health | Expected survival >5 years | Serious drug allergy/hypersensitivity |
The PROSAS study (UMIN000012284) was designed as a multicenter, placebo-controlled, double-blind, randomized controlled trial conducted across 38 sites in Japan. [1] [3] The primary objective was to evaluate the effect of low-dose This compound acetate (50 mg/day) on the persistence rate of active surveillance in patients with low-risk prostate cancer over a 3-year period. [1] The study hypothesized that CMA would significantly increase the proportion of patients who could continue AS without disease progression or need for invasive intervention.
The secondary endpoints encompassed multiple dimensions of treatment efficacy and disease monitoring. Biochemical parameters included changes in PSA levels, testosterone levels, and prostate volume measured via transrectal or transabdominal ultrasound. [1] Pathological progression was assessed through systematic prostate biopsies performed at 12 and 36 months, evaluating the number of positive cores and Gleason score changes. Additionally, quality of life impact was measured using the Expanded Prostate Cancer Index Composite (EPIC) questionnaire, capturing urinary, sexual, and bowel function domains. [1]
Table 2: Efficacy and Safety Outcomes in PROSAS Study
| Endpoint | This compound Group (n=71) | Placebo Group (n=72) | P-value |
|---|---|---|---|
| AS Persistence Rate at 3 Years | 75.5% [62.5-84.6] | 50.1% [36.7-62.2] | 0.0039 |
| Hazard Ratio for AS Discontinuation | 0.417 [0.226-0.770] | Reference | - |
| PSA Reduction | Significant decrease | Minimal change | <0.0001 |
| Testosterone Reduction | Significant decrease | Minimal change | <0.0001 |
| Prostate Volume Reduction | Significant decrease | Minimal change | <0.0001 |
| Adverse Event Incidence | 43.7% | 12.5% | <0.0001 |
| Most Common AE: Constipation | 22.5% | - | - |
| Hepatobiliary Disorders | 9.9% | - | - |
The PROSAS trial employed a rigorous methodological framework to ensure unbiased evaluation of CMA efficacy. The randomization procedure utilized a minimization method with stratification factors including age, prostate volume, I-PSS (International Prostate Symptom Score), concomitant α1-blocker/anticholinergic agent use, and study site. [1] A total of 143 patients were randomized and analyzed (71 in CMA group, 72 in placebo group) from November 2013 to December 2019. [1] [3] The sample size calculation was based on the assumption of a 50% AS persistence rate in the placebo group at 3 years, requiring 110 patients per group to detect a clinically significant difference with 80% statistical power and 5% significance level. [1]
Eligible patients were randomly assigned in a 1:1 ratio to receive either CMA 50 mg/day (divided as two 25-mg tablets) or matching placebo. [1] The treatment duration was 3 years, with comprehensive monitoring scheduled at baseline, 1, 3, 6, 9, 12, 18, 24, 30, and 36 months. During the study period, concomitant treatments for prostate cancer (surgery, radiation, other hormone therapies, or chemotherapy) were prohibited, as were other antiandrogen agents or 5α-reductase inhibitors. [1] However, α1-blockers and anticholinergic medications for managing lower urinary tract symptoms were permitted to maintain patient comfort and safety. [1]
The PROSAS trial demonstrated superior efficacy of CMA compared to placebo in extending active surveillance persistence. The primary endpoint analysis revealed a significantly higher AS persistence rate of 75.5% in the CMA group versus 50.1% in the placebo group at 3 years (P = 0.0039). [1] [3] The hazard ratio for discontinuation of AS was 0.417 (95% CI: 0.226-0.770), indicating a 58.3% reduction in the risk of AS discontinuation with CMA treatment. [1] These findings strongly support the primary hypothesis that low-dose CMA can effectively extend the AS window for low-risk prostate cancer patients.
The biochemical and pathological parameters consistently favored the CMA group. Patients receiving CMA exhibited significant reductions in PSA levels, testosterone levels, and prostate volume compared to the placebo group. [1] Crucially, the number of positive cores in prostate biopsies performed at 12 and 36 months was significantly lower in the CMA group, suggesting a direct anti-tumor effect. [1] These pathological improvements provide a biological rationale for the observed clinical benefit in AS persistence rates, indicating that CMA may directly modify disease progression in low-risk prostate cancer.
The safety analysis revealed a higher incidence of adverse events (AEs) in the CMA group (43.7%) compared to the placebo group (12.5%). [1] The most frequently reported AE was constipation (22.5%), followed by hepatobiliary disorders (9.9%). [1] The AEs were consistent with the known pharmacological profile of antiandrogen agents and were manageable with appropriate monitoring. Notably, the study also documented the potential for CMA withdrawal syndrome, where discontinuation of CMA after prolonged use can result in temporary PSA elevation that resolves without intervention. [4] This phenomenon underscores the importance of continuous dosing and careful monitoring during treatment transitions.
The following diagram illustrates the complete patient journey through the PROSAS clinical trial, from initial screening through to final analysis:
Systematic prostate biopsies formed a critical component of the disease monitoring protocol. A minimum of 6 cores were obtained via transrectal ultrasound-guided biopsy at predetermined intervals. [1] The pathological evaluation was conducted at each participating institution according to standardized criteria, with focus on Gleason score assessment and number of positive cores. [1] The biomarker monitoring protocol incorporated PSA measurements at every visit, with additional assessment of PSA doubling time and PSA density when progression was suspected. The following diagram illustrates the comprehensive biomarker assessment strategy:
The PROSAS trial represents a significant advancement in the management of low-risk prostate cancer, demonstrating that low-dose this compound acetate can effectively extend the active surveillance window for patients who wish to avoid immediate invasive treatments. The 25.4% absolute improvement in AS persistence rates at 3 years provides compelling evidence for considering CMA as an adjunct to AS protocols. [1] [3] This approach aligns with the growing emphasis on precision medicine in oncology, where treatments are increasingly tailored to individual patient characteristics and disease risk profiles. [5]
The biological rationale for CMA's efficacy centers on its multi-faceted antiandrogen activity. By reducing testosterone levels, decreasing prostate volume, and directly acting on prostate cancer cells, CMA addresses several pathological drivers of disease progression. [1] The observed reduction in positive biopsy cores further supports a direct anti-tumor effect, potentially modifying the natural history of low-risk prostate cancer. [1] These findings are consistent with earlier research showing that antiandrogen therapy can inhibit disease progression in stage A prostate cancer. [2]
From a clinical trial design perspective, the PROSAS study exemplifies the value of patient-centric endpoints in oncology research. Rather than focusing exclusively on traditional measures like overall survival, the trial prioritized AS persistence as a meaningful outcome reflecting both disease control and quality of life preservation. [1] This approach acknowledges that for low-risk prostate cancer, avoiding treatment-related morbidity is often as important as cancer control itself. The integration of QOL assessments through the EPIC questionnaire further strengthens the patient-centered approach. [1]
The increased incidence of AEs with CMA necessitates careful risk-benefit assessment and implementation of proactive management strategies. For constipation (affecting 22.5% of CMA patients), preventive measures including dietary fiber supplementation, adequate hydration, and routine use of bulk-forming agents should be considered. [1] For hepatobiliary disorders (9.9% incidence), regular monitoring of liver function tests is recommended, with dose adjustment or discontinuation for significant abnormalities. [1] Clinicians should also be aware of the potential for CMA withdrawal syndrome characterized by transient PSA elevation upon discontinuation, which may be misinterpreted as disease progression. [4]
The PROSAS trial provides Level I evidence supporting the use of low-dose this compound acetate to extend active surveillance persistence in low-risk prostate cancer. The significant improvement in AS persistence rates, coupled with reductions in PSA, testosterone, prostate volume, and positive biopsy cores, demonstrates both clinical and biological efficacy. While the higher incidence of adverse events requires careful patient selection and monitoring, the favorable risk-benefit profile supports consideration of CMA in AS protocols for appropriate candidates. Future research should focus on predictive biomarkers to identify patients most likely to benefit from CMA therapy and explore combination strategies with other novel agents to further enhance efficacy while minimizing toxicity.
CMA is associated with a range of adverse effects. Reducing the dose can help mitigate these issues while maintaining therapeutic efficacy [1]. Common adverse effects include:
The following table summarizes key approaches and evidence supporting CMA dose reduction.
| Strategy / Context | Evidence & Findings | Potential Dose Implication |
|---|---|---|
| Enhanced Formulation (SMEDDS) | In a rat study, CMA-SMEDDS showed 1.98-fold higher oral bioavailability vs. conventional tablet (Belara). Achieved higher Cmax and AUC [3]. | Allows for a lower administered dose to achieve the same systemic exposure. |
| Low-Risk Prostate Cancer | A randomized controlled trial used 50 mg/day for 3 years, successfully increasing active surveillance persistence and reducing PSA levels [4]. | Demonstrates clinical efficacy of a lower-dose regimen (50 mg vs. 100 mg standard for PC) in a specific indication. |
| Assisted Reproductive Technology | A study used a median total dose of 22 mg (2 mg/day, max 6 mg) over ovarian stimulation cycle with no significant impact on oocyte maturation [5] [6]. | Suggests that even very low doses are effective for ovulation inhibition in specific protocols. |
This methodology is based on the study that successfully enhanced CMA's bioavailability [3].
1. Objective: To formulate a CMA-loaded Self-Microemulsifying Drug Delivery System (SMEDDS) to improve oral bioavailability and enable potential clinical dose reduction.
2. Materials:
3. Methodology:
The workflow for this development and validation process is summarized below.
Q1: What is the primary scientific rationale for developing a CMA-SMEDDS? A1: The primary rationale is to overcome the limitations of low and variable oral bioavailability. While CMA's bioavailability is already high, advanced formulations like SMEDDS can enhance solubility and absorption, allowing for a reduction of the clinical dose while maintaining therapeutic efficacy. This directly addresses the goal of minimizing dose-dependent adverse effects [3] [7].
Q2: Are there any specific pharmacokinetic properties of CMA that support dose reduction strategies? A2: Yes. CMA has a long elimination half-life of approximately 34-39 hours and can accumulate in fatty tissues [7]. This property of slow clearance means that a lower dose, if effectively absorbed, could be sufficient to maintain stable plasma levels over the dosing interval, making it a good candidate for extended-interval or lower-dose regimens.
Q3: What are the critical quality attributes (CQAs) for a CMA-SMEDDS formulation? A3: The key CQAs include:
Q4: Beyond formulation, what other strategies can optimize CMA dosing? A4: Modern drug development emphasizes Model-Informed Drug Development (MIDD). For CMA, this could involve:
The core challenge with CMA is its poor aqueous solubility. The table below summarizes its solubility in various solvents, which is the first step in selecting appropriate formulation strategies [1] [2].
| Solvent | Solubility | Experimental Conditions / Notes |
|---|---|---|
| DMSO | 81 mg/mL (200.03 mM) | In vitro use [1]. |
| Ethanol | 10 mg/mL (24.69 mM) | In vitro use [1]. |
| Chloroform | Slightly soluble | As per vendor data [2]. |
| Methanol | Slightly soluble | As per vendor data [2]. |
| Ethyl Acetate | Slightly soluble | As per vendor data [2]. |
| Water | Insoluble | In vitro [1]. |
To overcome this limited solubility, consider these advanced formulation techniques:
Here are detailed methodologies for two of the most promising techniques identified.
This protocol transforms a liquid nanoemulsion into a solid powder for easier handling and dosing.
The workflow for this protocol is as follows:
This method uses the Kneading Technique to form the complex.
The workflow for this protocol is as follows:
Q1: My S-SNEDDS powder is not free-flowing and is sticky. What could be the cause?
Q2: The dissolution rate of my CMA cyclodextrin complex is lower than expected. How can I improve it?
Q3: What in vivo formulation can I use for animal studies if I don't have a final solid dosage form?
Understanding CMA's basic mechanism and current research trends is a foundation for developing formulation strategies.
Since direct protocols for CMA are unavailable, the table below outlines potential experimental approaches based on general pharmaceutical principles and trends in related fields.
| Experimental Approach | Key Formulation Considerations | Potential Characterization Methods |
|---|---|---|
| Lipid-Based Nanoparticles [3] | Lipid composition, emulsification method, drug loading capacity. | Particle size (DLS), Zeta potential, Drug encapsulation efficiency, In vitro release profile. |
| Polymeric Nanoparticles [3] | Polymer type (e.g., PLGA), molecular weight, degradation rate. | Particle size, Morphology (SEM/TEM), Drug-polymer interaction (FTIR), Release kinetics. |
| Solid Dispersions | Carrier polymer (e.g., PVP, HPMC), preparation method (e.g., spray drying, melting). | Solid-state characterization (DSC, PXRD), Dissolution testing. |
The diagram below outlines a general workflow you could adapt for developing a nanoparticle-based CMA formulation to enhance its dissolution and release.
The table below lists known impurities of this compound Acetate, which are critical for developing stability-indicating assay methods [1].
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound Acetate | This compound Acetate | 302-22-7 | C23H29ClO4 | 404.93 |
| Impurity H | 3-Methoxy-20-oxopregna-3,5-dien-17-yl Acetate | 1054-64-4 | C24H34O4 | 386.53 |
| Impurity B | 2-Bromo-6-chloro-3,20-dioxopregna-1,4,6-trien-17-yl acetate | NA | C23H26BrClO4 | 481.81 |
| Impurity F | 17-Hydroxy-6-methyl-Progesterone acetate | 1172-82-3 | C24H34O4 | 386.53 |
| Impurity G | (8R,9S,10R,13S,14S,17R)-17-Acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | 302-23-8 | C23H32O4 | 372.51 |
| Impurity C | 6ξ-Chloro-2ξ-methyl-3,20-dioxopregn-4-en-17-yl acetate | NA | C24H33ClO4 | 420.97 |
While a specific method for this compound Acetate was not found, the following validated RP-HPLC method for Aceclofenac and Thiocolchicoside provides a technical framework. Stability-indicating methods separate the active drug from its degradation products, ensuring accurate measurement even when the sample is partially degraded [2].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous determination of Aceclofenac and Thiocolchicoside in the presence of their degradation products. |
| Chromatographic Column | Kromasil C18 (250 × 4.6 mm, 5 µm) |
| Column Temperature | 30°C |
| Mobile Phase | Gradient system: (A) 10 mM ammonium acetate pH 5.00 buffer; (B) Acetonitrile:water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 265 nm |
| Retention Times | Thiocolchicoside: ~13.29 min; Aceclofenac: ~22.20 min |
| Validated For | Linearity, accuracy, precision, robustness, and specificity (peak purity passing in all stress conditions). |
The diagram below outlines a general stability testing workflow, incorporating common stress conditions and analysis steps. You can adapt this high-level process for this compound Acetate.
Q: What are the key challenges in developing a stability-indicating method for this compound Acetate? A potential challenge is ensuring the method can fully separate the parent drug from its known impurities and any new degradation products that form under various stress conditions. The method must be robust enough to provide reliable data for quality control.
Q: Where can I source impurity reference standards for this compound Acetate? Specialized manufacturers like PharmAffiliates and Alfa Omega Pharma offer various this compound Acetate impurities and degradation products as certified reference standards for HPLC analysis and quality control work [1] [3].
Before troubleshooting, it's crucial to define the process you are undertaking. The terms "method transfer," "partial validation," and "cross-validation" are related but distinct activities in the life cycle of an analytical method [1].
The table below clarifies their definitions and goals.
| Activity | Definition | Primary Goal |
|---|---|---|
| Method Transfer [1] | A specific activity that allows the implementation of an existing, validated analytical method in another laboratory (the "receiving" lab). | To demonstrate that the method is suitably validated and performs equivalently in the receiving laboratory. |
| Partial Validation [1] | The demonstration of assay reliability following a modification of an existing, fully validated bioanalytical method. | To assess the validity of a specific change to the method (e.g., in sample preparation, mobile phase, or instrumentation). |
| Cross-Validation [2] [3] | A process of comparing two validated bioanalytical methods to demonstrate their equivalency. | To show that two different methods (e.g., different platforms) or the same method in different laboratories produce consistent, reliable, and comparable results. |
The following questions and answers address common issues that can arise during method transfer or cross-validation activities.
Q1: Our method transfer for a Chlormadinone acetate HPLC assay failed. The results between the originating and receiving labs are not equivalent. Where should we start investigating?
A failed transfer often stems from seemingly minor differences in execution or environment. Follow this logical workflow to isolate the problem.
Q2: What are the minimum experiments required for a successful internal method transfer of an HPLC method?
For an internal transfer (between labs sharing common operating systems and quality procedures), the Global Bioanalytical Consortium recommends the following minimum criteria [1]:
For an external transfer (to a lab with different systems), a full validation is generally required, excluding long-term stability if it has already been established [1].
Q3: We are changing our sample extraction technique for this compound acetate from protein precipitation to solid-phase extraction (SPE). Is this a major change?
Yes, this is considered a significant change to the sample preparation procedure [1]. A change in the fundamental extraction paradigm (e.g., protein precipitation to liquid-liquid extraction or SPE) is likely to impact critical parameters like recovery, selectivity, and sensitivity. Such a change necessitates, at a minimum, a partial validation. The extent of validation should be determined by a risk-based assessment but will likely require a re-demonstration of accuracy, precision, and recovery at various concentration levels.
When you need to formally compare two methods—such as the same HPLC method in two different labs, or an old method against a new one—a cross-validation study is required. The following protocol, based on current industry practices, can serve as a template [2] [3].
Objective: To demonstrate the equivalency of two bioanalytical methods (e.g., Method A and Method B) for the quantification of this compound acetate in a specific matrix.
1. Define Scope and Protocol
2. Select and Prepare Samples
3. Conduct the Analysis
4. Analyze Data and Report
While a specific HPLC method with cross-validation data was not found, one search result provides a starting point for method development. The following table summarizes a published LC-UV method for determining this compound acetate in complex matrices [4].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography (LC) with UV Detection |
| Column | 5 μm High-Carbon Load C18 |
| Mobile Phase | Acetonitrile-Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 291 nm |
| Sample Matrix | Rendered Animal Fat |
| Sample Clean-up | Cyanopropyl Solid-Phase Extraction (SPE) |
| Limit of Quantification (LOQ) | 10 ppb (for beef and pork fat) |
I hope this structured guide provides a solid foundation for your technical support center. Should you obtain a specific method protocol for this compound acetate, you can use the principles outlined here to build a comprehensive cross-validation or transfer plan.
Effective sample preparation begins with understanding the compound's properties. The table below summarizes key characteristics of CMA that directly impact your method development.
| Property | Description & Analytical Implication |
|---|---|
| Bioavailability | ~100% [1] |
| Protein Binding | High (96.6 - 99.4%), primarily to albumin [1] [2]. This necessitates a strong protein disruption and precipitation step for efficient recovery. |
| Metabolism | Hepatic (reduction, hydroxylation, deacetylation, conjugation) [1] [2]. Be aware of potential metabolite cross-reactivity. |
| Elimination Half-life | ~25-39 hours (multiple dosing) [3]. Informs the expected plasma concentration range. |
| LogP (Predicted) | 3.46 [4]. Indicates high lipophilicity, favoring extraction with organic solvents. |
Here are specific challenges you may encounter when preparing plasma samples for CMA analysis and strategies to resolve them.
The following diagram and protocol synthesize general best practices for steroid analysis with the specific information available on CMA.
This protocol is a guideline based on current knowledge and should be optimized in your laboratory.
Protein Precipitation:
Sample Clean-up (Solid-Phase Extraction):
Post-Extraction:
To summarize the guidance for developing a CMA plasma assay:
Welcome to the CMA Bioanalysis Support Hub. This resource is designed to assist scientists and researchers in troubleshooting common and complex issues encountered during the transfer of bioanalytical methods for Chlormadinone Acetate in biological matrices, typically using LC-MS/MS.
Q1: We are observing a significant loss of CMA sensitivity (~40%) in the receiving lab compared to the originating lab. What are the most likely causes? A: A drop in sensitivity is often related to the MS ion source or the chromatographic conditions. Key areas to investigate are:
Q2: During method transfer, we see a high matrix effect (>25% suppression) for CMA that wasn't present in the original validation. How can we mitigate this? A: Matrix effects are highly dependent on the sample cleanup process and the specific LC-MS/MS system.
Q3: The precision and accuracy of our quality control (QC) samples are failing in the transferred method, particularly at the LLOQ. What should we focus on? A: Failures at the LLOQ are often related to extraction efficiency, sample evaporation, or instrumental detection limits.
| Issue | Potential Root Cause | Recommended Investigation & Solution |
|---|---|---|
| Low Recovery | Incomplete protein precipitation or LLE. Degradation during extraction. | 1. Verify solvent volumes and mixing time. 2. Check pH for LLE. 3. Ensure the sample is kept on ice during processing to prevent degradation. |
| Poor Chromatographic Peak Shape (Tailing) | Column mismatch (same brand but different batch). Active sites on the column. Mobile phase pH inaccuracy. | 1. Confirm column specifications (particle size, pore size, L#). 2. Condition the column extensively. 3. Precisely measure mobile phase pH. |
| High Background/Noise | Contaminated reagents or solvents. Carryover from autosampler. Matrix phospholipids co-eluting. | 1. Prepare fresh mobile phases and solvents. 2. Increase autosampler wash volumes and optimize wash solvent. 3. Implement a divert valve to send early-eluting salts to waste. |
| IS Response Variability | Improper IS addition. Inhomogeneous mixing. IS degradation. | 1. Calibrate the pipette used for IS addition. 2. Ensure samples are vortexed thoroughly after IS addition. 3. Prepare a fresh IS stock solution. |
Key Experimental Protocol: Determination of Matrix Effect and Recovery
This experiment is critical during method transfer to diagnose sensitivity and variability issues.
Preparation:
Analysis: Analyze all sets (A, B, C) in the same batch using the LC-MS/MS method.
Calculations:
MF = (Peak Area of Set A) / (Peak Area of Set B)IS-norm MF = (MF of Analyte) / (MF of IS)RE (%) = (Peak Area of Set C) / (Peak Area of Set A) * 100Summary of Acceptable Ranges for Key CMA Bioanalytical Parameters
The following table provides target ranges based on FDA/EMA bioanalytical method validation guidelines.
| Parameter | Target / Acceptance Criterion | Typical CMA Value (Example) |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 5; Accuracy & Precision ±20% | 10 pg/mL |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) | 98.5% ± 4.2% |
| Matrix Effect (IS-Normalized) | CV of IS-normalized MF from 6 lots ≤ 15% | CV = 8.1% |
| Recovery | Consistent and reproducible, not necessarily 100% | 85% (CV 5.2%) |
| Carryover | ≤20% of LLOQ in blank after high concentration sample | <5% of LLOQ |
1. CMA Method Transfer Workflow
This diagram outlines the logical sequence for a successful method transfer, highlighting key decision points.
CMA Method Transfer Workflow
2. CMA Ionization & Matrix Effect Pathway
This diagram illustrates the core concept of matrix effect in electrospray ionization (ESI) and how it impacts CMA signal.
CMA Ionization & Matrix Effect
Understanding CMA's metabolic pathway is crucial for identifying potential interferences in assays. The primary metabolites identified in vitro are:
| Metabolite Name | Key Characteristic | Condition for Prominent Formation |
|---|---|---|
| 2α-hydroxychlormadinone acetate [1] [2] | A major hydroxylated metabolite. | Incubation with phenobarbital-stimulated rabbit and male rat liver. [1] [2] |
| 17α-acetoxy-6-chloro-3β-hydroxypregna-4,6-diene-20-one [1] [2] | The major diene metabolite. | Incubation with unstimulated human and male rat liver. [1] [2] |
These metabolites demonstrate that the metabolic pathway can be influenced by external factors like enzyme inducers, and their similar structures to the parent drug are likely to cause analytical interferences without proper separation [1] [2].
The following method provides a robust approach for the simultaneous quantification of CMA and Ethinyl Estradiol (EE) in human blood plasma, effectively handling metabolic interferences through specific sample preparation and mass spectrometric detection [3].
For particularly complex matrices like animal tissues, further advanced techniques have been employed to overcome significant background interference.
Q1: What is the primary challenge in developing an assay for this compound Acetate? The primary challenge is achieving sufficient selectivity to distinguish CMA from its structurally similar metabolites and other components in the biological matrix. Without high-resolution techniques like MS or ion mobility, these metabolites can co-elute and interfere with the accurate measurement of the parent drug [1] [3] [4].
Q2: My current LC-MS method for CMA has high background noise. What can I do? If optimizing the liquid chromatography conditions is insufficient, consider incorporating an ion mobility separation step like FAIMS. This technique adds an extra dimension of separation based on the ion's shape and size in the gas phase, which can effectively filter out chemical background and isobaric interferences that are difficult to resolve by LC alone [4].
Q3: Are there any species-specific considerations for CMA metabolism? Yes, research indicates there may be species differences. For instance, a study in female rats treated with high doses of CMA did not show the mitochondrial changes observed in women on long-term contraception with the same substance, suggesting different metabolic responses across species [5].
The following diagram outlines the core steps involved in a robust analytical method for CMA, integrating the solutions discussed above.
The anti-acne effects of both Combined Oral Contraceptives (COCs) stem from their anti-androgenic properties, which target the hormonal pathogenesis of acne [1] [2]. The table below summarizes the core mechanisms and key comparative findings:
| Feature | EE/CMA (e.g., Belara) | EE/DRSP (e.g., Yasmin) |
|---|---|---|
| Typical Dosage | 0.03 mg EE / 2 mg CMA [1] [3] | 0.03 mg EE / 3 mg DRSP or 0.02 mg EE / 3 mg DRSP [4] [3] [5] |
| Progestin Class | 17-OH progesterone derivative [2] | Spironolactone derivative (4th generation) [2] |
| Primary Anti-androgenic Mechanisms | - Suppresses ovarian androgen production [2]
The following diagram illustrates the shared and distinct pathways through which these COCs exert their anti-acne effects on the pilosebaceous unit (PSU).
For a detailed and objective assessment, the supporting data and methodologies from key clinical trials are critical.
The table below consolidates primary efficacy endpoints from pivotal studies for easy comparison.
| Intervention | Study Design & Duration | Primary Efficacy Endpoints | Key Result vs. Comparator | Source |
|---|
| EE/CMA (0.03/2 mg) | RCT vs. EE/DRSP N=180, 6 cycles | - Percent reduction in total acne lesion count
The integrity of the data is underpinned by rigorous trial designs. Here are the methodologies for the two most critical studies providing head-to-head and placebo-controlled evidence.
1. Investigator-blinded RCT Comparing EE/CMA and EE/DRSP [3]
2. Double-blind RCT of EE/DRSP vs. Placebo [4] [5]
Both EE/CMA and EE/DRSP have safety profiles consistent with low-dose combined oral contraceptives. Commonly reported adverse events for EE/CMA include breast tenderness/pain, headache/migraine, and nausea [1]. EE/DRSP is also noted to be well-tolerated [4] [5].
A critical consideration for researchers and clinicians is the risk of Venous Thromboembolism (VTE), which varies with the progestin component. A meta-analysis cited in the search results indicates that the relative risk of VTE is highest for COCs containing the anti-androgen cyproterone acetate (CPA) [2]. While the direct comparative VTE risk of CMA and DRSP was not specified in the results, it is a vital parameter to investigate during the drug development process and risk-benefit assessment.
The choice for clinical development or application may depend on the specific desired profile, with EE/CMA offering a potentially stronger effect on lesion count reduction and EE/DRSP providing an established efficacy and safety record with additional anti-mineralocorticoid properties.
| Parameter | Chlormadinone Acetate (CMA) | Levonorgestrel (LNG) |
|---|---|---|
| Primary Hormonal Activity | Progestogen; Antiandrogen [1] [2] | Progestogen [3] |
| Androgen Receptor Binding | Competitive antagonist [4] | Not an antagonist; has androgenic potential [5] [2] |
| Inhibition of AR Transcriptional Activity | ~40% inhibition at 3 x 10⁻⁷ M [4] | Not applicable (no antiandrogenic activity) |
| Binding Affinity (Ki) | 3.3 x 10⁻⁸ M [4] | Information not available in search results |
| Effect on 5α-Reductase | Reduces enzyme activity [2] | Information not available in search results |
| Clinical Use for Androgen-Dependent Conditions | Acne, hirsutism, seborrhea, female pattern hair loss, prostate cancer [1] [6] [2] | Not indicated; may potentially exacerbate or improve symptoms only via SHBG mechanism [5] |
The antiandrogenic effect of CMA stems from its direct action on the androgen signaling pathway, while LNG's primary contraceptive action works through different mechanisms.
The diagram below illustrates the key experimental findings on how CMA exerts its antiandrogenic effects at the cellular level.
The key differences are substantiated by specific experimental findings.
Androgen Receptor Binding and Transcriptional Inhibition [4]:
Clinical Efficacy in Dermatology [6] [2]:
The mechanistic differences lead to distinct clinical applications:
The table below summarizes the dissociation constants (Ki values) for CMA and its metabolites binding to human progesterone, androgen, and glucocorticoid receptors, as sourced from a 2009 comparative study [1]. A lower Ki value indicates a higher binding affinity for the receptor.
| Compound | Progesterone Receptor (nM) | Androgen Receptor (nM) | Glucocorticoid Receptor (nM) |
|---|---|---|---|
| CMA | 2.5 | 3.8 | 16 |
| 3β-OH-CMA | 6.0 | 20 | 21 |
| 3α-OH-CMA | 13 | 83 | 69 |
| Reference Agonist | R5020 (4.3 nM) | Methyltrienolone (2.9 nM) | Dexamethasone (1.2 nM) |
The receptor binding profile translates into specific functional activities, as confirmed in animal studies and clinical trials.
The core quantitative binding data was generated using established in vitro methodologies.
1. In Vitro Receptor Binding Assay [1]
2. In Vivo Anti-androgenic Activity Test [1]
The following diagram illustrates the signaling pathway through which CMA promotes the differentiation of mesenchymal stem cells into bone-forming osteoblasts and tooth dentin-forming odontoblasts, based on findings from multiple studies [3] [4].
The search results did not contain sufficient information to detail the experimental workflow for the binding assays in a flowchart.
The table below summarizes the effects of various progestins, including Chlormadinone Acetate (CMA), on key lipid parameters based on data from an 82-trial meta-analysis and a head-to-head clinical study [1] [2]. The data represents changes from baseline when combined with ethinyl estradiol.
Table 1: Effects of Different Progestins on Lipid Profiles
| Progestin | Triglycerides (TG) | HDL Cholesterol (HDL-c) | LDL Cholesterol (LDL-c) | Overall Lipid Profile Impression |
|---|---|---|---|---|
| This compound Acetate (CMA) | ↑↑ +35.1 mg/dL [2] | ↑ +9.6 mg/dL [2] | Significant reduction observed in one study [3] | Mixed; pronounced TG increase but beneficial HDL-c rise and LDL-c reduction. |
| Drospirenone (DRSP) | ↑ Data from meta-analysis not shown | ↑ +7.4 mg/dL [2] | Favorable; increases HDL-c without adversely affecting LDL-c. | |
| Levonorgestrel (LNG) | ↑ +12.1 mg/dL [2] | ↓ -4.4 mg/dL [2] | ↑ +6.8 mg/dL [2] | Less Favorable; lowers protective HDL-c and raises LDL-c. |
| Dienogest | ↓ -7.7 mg/dL [2] | Favorable; significantly reduces LDL-c. | ||
| Cyproterone Acetate | ↑ Data from meta-analysis not shown | ↑ Data from meta-analysis not shown | Favorable; increases HDL-c without raising LDL-c. | |
| Norgestimate | ↑ Data from meta-analysis not shown | ↑ Data from meta-analysis not shown | ↑ +11.5 mg/dL [2] | Less Favorable; marked increase in LDL-c. |
Key: ↑ = Increase, ↓ = Decrease, = Minimal/No Significant Change. The number of arrows indicates the relative magnitude of the effect based on available data.
A direct 2-year randomized trial in women with PCOS found that a drospirenone (DRSP) pill led to a more favorable lipid profile than a this compound acetate (CMA) pill, despite both containing the same estrogen (ethinyl estradiol) [1]. The DRSP-containing pill resulted in a significantly smaller increase in total cholesterol and high-sensitivity C-reactive protein (hsCRP), and a more beneficial increase in HDL-c over the long term [1].
For researchers, the methodology and detailed findings from key cited studies are crucial.
Table 2: Overview of Key Experimental Studies
| Study Reference | Design & Population | Interventions & Duration | Key Relevant Outcomes & Metrics |
|---|
| L. C. Vieira et al. (2020 Meta-Analysis) [2] | - Design: Systematic Review & Meta-analysis
Progestins are classified based on their chemical structure, which dictates their receptor affinity and non-progestogenic effects. CMA is a first-generation, pregnane-derived progestin structurally related to progesterone and has anti-androgenic properties [4]. In contrast, DRSP is a fourth-generation progestin derived from spironolactone, offering anti-androgenic and anti-mineralocorticoid properties [4].
The differential effects on lipid metabolism arise from a complex interplay between the estrogen and progestin components:
The following diagram illustrates the conceptual pathway of how hormonal contraceptives influence lipid parameters.
The following table summarizes key findings from an investigator-blinded, randomized controlled trial that directly compared EE/CMA and EE/DRSP over six months in women with mild to moderate acne and dysmenorrhea [1].
| Aspect | EE/CMA (30 mcg/2 mg) | EE/DRSP (30 mcg/3 mg) | Significance/Notes |
|---|---|---|---|
| Acne Treatment: Reduction in Total Lesion Count | 72.2% reduction | 64.5% reduction | Significantly greater reduction with EE/CMA (p=0.009) [1] |
| Investigator's "Excellent" Global Assessment | 75.3% of subjects | 49.4% of subjects | Higher proportion rated "excellent" with EE/CMA [1] |
| Subject's Self-Assessment as "Excellent" | 66.3% of subjects | 48.3% of subjects | Higher proportion rated "excellent" with EE/CMA [1] |
| Dysmenorrhea: Absence of Pain at Month 1 | 47.2% of subjects | 27.3% of subjects | Significantly higher rate of pain absence with EE/CMA [1] |
| General Safety & Tolerability | Generally well-tolerated | Generally well-tolerated | No significant difference in adverse events between groups [1] |
| Commonly Reported Adverse Events | Breast tenderness/pain, headache/migraine, nausea [2] | Information not specified in search results | Based on phase III trials for EE/CMA [2] |
For researchers, the methodology of the key comparative study is detailed below [1]:
Understanding the mechanism of action of CMA and the safety context of combined hormonal contraceptives (CHCs) is crucial for a full profile.
This mechanism can be visualized as follows, showing how CMA targets the pilosebaceous unit to improve androgen-related skin conditions:
The available information has some constraints you should consider:
| Parameter | Short-Term Efficacy (6 Months) | Long-Term Efficacy & Metabolic Effects (12-24 Months) |
|---|---|---|
| Hirsutism (F-G Score) | Similar significant improvement with both CMA and DRSP [1]. | DRSP showed a significantly higher reduction in F-G scores at 6, 12, and 24 months compared to CMA [2]. |
| Acne | Similar significant improvement with both treatments [1]. | Not specifically compared in the long-term studies found. |
| Hormonal Parameters (LH, FSH, Testosterone) | Similar significant reduction in both groups [1]. | DRSP led to a significantly higher reduction in Free Androgen Index (FAI) at 6 and 24 months [2]. |
| Insulin Resistance (HOMA-IR) | Increased from baseline in both groups [1]. | DRSP showed a significantly higher reduction in HOMA-IR at 12 and 24 months compared to CMA [2]. |
| Lipid Profile | Not significantly different in short-term [1]. | DRSP had a more favorable effect: lower increase in total cholesterol and higher increase in HDL cholesterol [2]. |
| Inflammation (hsCRP) | Not reported in the 6-month study. | DRSP led to a significantly lower increase in hsCRP levels [2]. |
The findings in the table are primarily derived from randomized controlled trials that used rigorous methodologies.
1. 6-Month Study Protocol [1]
2. 2-Year Follow-Up Study Protocol [2]
The differential long-term effects of CMA and DRSP can be attributed to their distinct chemical structures and mechanisms of action, which influence the hypothalamic-pituitary-ovarian (HPO) axis and other metabolic pathways.
The diagram below illustrates the core signaling pathways through which combined oral contraceptives exert their effects on the HPO axis to treat hirsutism.
Pathway Explanation: